molecular formula C17H21ClN4O3 B6177897 Lenalidomide 5'-piperazine CAS No. 2222120-31-0

Lenalidomide 5'-piperazine

Cat. No.: B6177897
CAS No.: 2222120-31-0
M. Wt: 364.8 g/mol
InChI Key: CRHGKGZERJKUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide 5'-piperazine is a useful research compound. Its molecular formula is C17H21ClN4O3 and its molecular weight is 364.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2222120-31-0

Molecular Formula

C17H21ClN4O3

Molecular Weight

364.8 g/mol

IUPAC Name

3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C17H20N4O3.ClH/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20;/h1-2,9,14,18H,3-8,10H2,(H,19,22,23);1H

InChI Key

CRHGKGZERJKUDG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lenalidomide 5'-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lenalidomide 5'-piperazine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic pathway, experimental protocols, and analytical characterization of this important molecule.

Introduction

Lenalidomide is an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction can be harnessed in the field of targeted protein degradation. By functionalizing lenalidomide with a linker, it can be used to recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is a derivative of lenalidomide that incorporates a piperazine moiety at the 5-position of the isoindolinone core. This piperazine group serves as a versatile attachment point for linkers used in the construction of PROTACs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 5-bromo-lenalidomide. This intermediate is then coupled with tert-butyl piperazine-1-carboxylate via a Buchwald-Hartwig amination reaction, followed by the removal of the Boc protecting group.

Synthetic Scheme

G cluster_0 Step 1: Synthesis of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindolin-1-one cluster_1 Step 2: Buchwald-Hartwig Amination and Deprotection A 2-Bromo-5-methyl-3-nitrobenzoic acid B N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) A->B Bromination C Methyl 2-(bromomethyl)-5-bromo-3-nitrobenzoate B->C D 3-Aminopiperidine-2,6-dione hydrochloride, Triethylamine (TEA) C->D Cyclization E 3-(5-Bromo-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione D->E F Iron (Fe), Acetic Acid E->F Reduction G 5-Bromo-lenalidomide F->G H 5-Bromo-lenalidomide I tert-Butyl piperazine-1-carboxylate, Pd catalyst, Ligand, Base H->I Buchwald-Hartwig Amination J tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate I->J K Trifluoroacetic acid (TFA) J->K Boc Deprotection L This compound K->L G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN binds Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary CRBN->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary recruits Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation degrades into

A Technical Guide to the Biological Activity of Lenalidomide and its 5'-Piperazine Functionalized Analogs for Proteolysis Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide, an immunomodulatory drug (IMiD), is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves the molecular glue-induced degradation of specific protein targets through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This guide provides an in-depth technical overview of the biological activity of lenalidomide, with a special focus on 5'-piperazine functionalized analogs, which serve as crucial building blocks for the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core mechanism of action, present quantitative biological data, provide detailed experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows. While specific quantitative data for lenalidomide 5'-piperazine is not extensively available in the public domain, this guide leverages the comprehensive data on the parent compound to provide a robust framework for its application in targeted protein degradation.

Core Mechanism of Action: Lenalidomide as a Molecular Glue

Lenalidomide exerts its therapeutic effects by acting as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these transcription factors, which are essential for the survival of multiple myeloma cells.[1][3][4][5] The degradation of IKZF1 and IKZF3 results in downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, leading to cell cycle arrest and apoptosis in malignant cells.[3][5] Additionally, the degradation of these transcription factors in T cells leads to immunomodulatory effects, such as increased production of interleukin-2 (IL-2) and enhanced T-cell and NK-cell activity.[1][4]

The 5'-piperazine modification on lenalidomide serves as a chemical handle, allowing for the attachment of a linker and a ligand for a target protein of interest, thereby creating a PROTAC.[6][7] This bifunctional molecule can then co-opt the CRBN E3 ligase to induce the degradation of the target protein.

Lenalidomide_Mechanism_of_Action Lenalidomide Mechanism of Action cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Target Proteins cluster_2 Downstream Effects CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 CRBN CRBN DDB1->CRBN IKZF1 IKZF1 CRBN->IKZF1 Recruits IKZF3 IKZF3 CRBN->IKZF3 Recruits Proteasome Proteasome IKZF1->Proteasome Degradation IKZF3->Proteasome Degradation Lenalidomide Lenalidomide Lenalidomide->CRBN Binds Ub Ubiquitin Ub->IKZF1 Ubiquitination Ub->IKZF3 Ubiquitination IRF4_cMyc IRF4 & c-Myc Downregulation Proteasome->IRF4_cMyc Leads to IL2 IL-2 Production (T-Cells) Proteasome->IL2 Leads to Apoptosis Tumor Cell Apoptosis IRF4_cMyc->Apoptosis Immune_Activation Immune Activation IL2->Immune_Activation

Caption: Lenalidomide binds to CRBN, inducing the ubiquitination and degradation of IKZF1/3.

Quantitative Biological Data

While specific quantitative data for this compound derivatives are not widely published, the biological activity of the parent compound, lenalidomide, is well-characterized. The following tables summarize key quantitative data for lenalidomide.

Table 1: Cereblon Binding Affinity of Lenalidomide

Assay TypeSystemAffinity (IC₅₀/Kᵢ)Reference
Competitive BindingU266 Myeloma Cell Extracts~2 µM[8]
Microscale ThermophoresisRecombinant Human CRBN1.63 µM (Kᵢ)[9]
Fluorescence PolarizationRecombinant Human CRBN1.5 µM (IC₅₀)[9]

Table 2: Anti-proliferative Activity of Lenalidomide in Multiple Myeloma Cell Lines

Cell LineAssayIC₅₀Reference
MM.1SMTT Assay (6 days)~1-5 µM[10]
OPM2MTT Assay (3 days)~5-10 µM[11]
U266MTT AssayNot sensitive[10][11]
KMS11MTT Assay (3 days)~10 µM[11]

Table 3: Cytokine Modulation by Lenalidomide

CytokineEffectCell TypeReference
IL-2Increased ProductionT-Cells[1][4]
TNF-αInhibited ProductionMonocytes[12]
IL-6Inhibited ProductionBone Marrow Stromal Cells[12]
IL-10Increased Secretion-[12]
IL-12Inhibited Production-[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of lenalidomide and its analogs.

Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from the Revvity HTRF Cereblon Binding Kit.[13]

Principle: This is a competitive immunoassay where a compound of interest competes with a fluorescently labeled thalidomide analog (tracer) for binding to a GST-tagged CRBN protein. The binding of an anti-GST antibody labeled with a donor fluorophore (Europium cryptate) to the GST-CRBN brings it in close proximity to the acceptor fluorophore on the tracer, resulting in a FRET signal. Unlabeled compounds will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • HTRF Cereblon Binding Kit (containing GST-CRBN, anti-GST-Eu Cryptate, and Thalidomide-Red tracer)

  • Test compound (e.g., this compound)

  • Assay buffer

  • 384-well low volume white plate

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Plate Preparation:

    • Add 2 µL of assay buffer to the non-specific binding (NSB) wells.

    • Add 2 µL of the serially diluted test compound to the respective wells.

    • Add 2 µL of assay buffer to the maximum signal (Bmax) wells.

  • Reagent Addition:

    • Add 2 µL of the Thalidomide-Red tracer solution to all wells.

    • Add 2 µL of the anti-GST-Eu Cryptate solution to all wells except the NSB wells.

    • Add 2 µL of the GST-CRBN solution to all wells except the NSB wells.

  • Incubation: Seal the plate and incubate at room temperature for the recommended time (e.g., 1-3 hours), protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the signal against the compound concentration to determine the IC₅₀ value.

In Vitro Ubiquitination Assay

This protocol is a generalized procedure for assessing in vitro ubiquitination.[14][15][16][17][18]

Principle: This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is ubiquitinated by a specific E3 ligase in the presence of a molecular glue. The ubiquitination of the substrate is detected by Western blotting.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5c)

  • Recombinant CRL4-CRBN E3 ligase complex

  • Recombinant substrate protein (e.g., IKZF1)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Test compound (e.g., Lenalidomide)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibodies against the substrate and ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Ubiquitination reaction buffer

    • ATP (final concentration ~2-5 mM)

    • Ubiquitin (final concentration ~5-10 µM)

    • E1 enzyme (final concentration ~50-100 nM)

    • E2 enzyme (final concentration ~200-500 nM)

    • CRL4-CRBN complex (final concentration ~50-100 nM)

    • Substrate protein (final concentration ~200-500 nM)

    • Test compound (at desired concentrations) or DMSO vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the substrate protein.

    • Detect the ubiquitinated substrate as a ladder of higher molecular weight bands.

    • Optionally, strip the membrane and re-probe with an anti-ubiquitin antibody to confirm ubiquitination.

Experimental_Workflow General Experimental Workflow for Characterizing a Lenalidomide Analog cluster_biochem Biochemical Characterization cluster_cell_based Cellular Activity start Start biochem Biochemical Assays start->biochem crbn_binding Cereblon Binding Assay (e.g., HTRF, FP, ITC) biochem->crbn_binding cell_based Cell-Based Assays degradation IKZF1/3 Degradation Assay (Western Blot, HiBiT) cell_based->degradation end End ubiquitination In Vitro Ubiquitination Assay crbn_binding->ubiquitination ubiquitination->cell_based viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) degradation->viability cytokine Cytokine Profiling (Luminex, ELISA) viability->cytokine cytokine->end

Caption: A typical workflow for characterizing the biological activity of a lenalidomide analog.

IKZF1/IKZF3 Degradation Assay (Western Blot)

Principle: This assay measures the decrease in the intracellular levels of IKZF1 and IKZF3 proteins in response to treatment with a lenalidomide analog.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S)

  • Cell culture medium and supplements

  • Test compound (e.g., Lenalidomide)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)

Procedure:

  • Cell Culture and Treatment:

    • Seed the multiple myeloma cells in a multi-well plate at an appropriate density.

    • Treat the cells with various concentrations of the test compound or DMSO vehicle control for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Lyse the cell pellet with lysis buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with primary antibodies against IKZF1, IKZF3, and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the IKZF1 and IKZF3 signals to the loading control. Plot the relative protein levels against the compound concentration to determine the DC₅₀ (concentration for 50% degradation).

Cell Viability Assay (MTT Assay)

This is a colorimetric assay to assess cell viability.[10][11][19]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Multiple myeloma cell line

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate.

    • After allowing the cells to adhere (if applicable), treat them with a serial dilution of the test compound for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • For suspension cells, add the solubilization solution directly to the wells.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the viability against the compound concentration to determine the IC₅₀ value.

Cytokine Profiling (Luminex Assay)

This protocol provides a general overview of a Luminex assay for multiplex cytokine analysis.[20][21][22][23]

Principle: The Luminex assay is a bead-based immunoassay that allows for the simultaneous quantification of multiple cytokines in a single sample. Each cytokine is captured by a specific antibody-coated bead set, which has a unique fluorescent signature. A second, biotinylated detection antibody and a streptavidin-phycoerythrin (PE) reporter are used for quantification.

Materials:

  • Luminex cytokine assay kit (containing antibody-coated beads, detection antibodies, streptavidin-PE, and standards)

  • Cell culture supernatants or patient plasma/serum samples

  • Wash buffer

  • Assay buffer

  • 96-well filter-bottom plate

  • Luminex instrument

Procedure:

  • Sample and Standard Preparation: Prepare a standard curve by serially diluting the cytokine standards. Prepare the samples (e.g., cell culture supernatants from treated cells).

  • Bead Incubation: Add the antibody-coated bead mixture to the wells of the filter-bottom plate. Wash the beads with wash buffer.

  • Sample Incubation: Add the standards and samples to the appropriate wells and incubate on a shaker at room temperature for the recommended time (e.g., 2 hours).

  • Detection Antibody Incubation: Wash the beads and add the biotinylated detection antibody cocktail. Incubate on a shaker at room temperature (e.g., 1 hour).

  • Streptavidin-PE Incubation: Wash the beads and add streptavidin-PE. Incubate on a shaker at room temperature (e.g., 30 minutes).

  • Signal Acquisition: Wash the beads, resuspend them in assay buffer, and acquire the data on a Luminex instrument.

  • Data Analysis: The instrument software will quantify the median fluorescence intensity (MFI) for each bead set. Use the standard curve to determine the concentration of each cytokine in the samples.

Conclusion

Lenalidomide's mechanism of action as a molecular glue provides a powerful paradigm for therapeutic intervention. The development of functionalized analogs, such as this compound, has been instrumental in the expansion of this technology into the realm of PROTACs, enabling the targeted degradation of a wide array of disease-relevant proteins. While direct quantitative data on these functionalized analogs may be limited, the well-established biological activity and extensive experimental methodologies for the parent compound, as detailed in this guide, provide a solid foundation for researchers and drug developers to advance the field of targeted protein degradation. The protocols and data presented herein should serve as a valuable resource for the design and execution of studies aimed at characterizing novel CRBN-recruiting degraders.

References

Lenalidomide 5'-Piperazine as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components. The choice of each of these three elements is critical in the design of a potent and selective PROTAC.

Lenalidomide, a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design. This guide focuses on the use of a specific linker moiety, the 5'-piperazine group, attached to lenalidomide. The incorporation of a piperazine ring into the linker structure can offer several advantages, including increased rigidity and improved physicochemical properties such as solubility.[1][2][3] This guide provides a comprehensive overview of the synthesis, experimental evaluation, and key data related to PROTACs utilizing a lenalidomide 5'-piperazine linker.

Core Concepts of PROTAC Action

The fundamental mechanism of a lenalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Lenalidomide-Linker-POI Ligand) POI->PROTAC Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ub Ubiquitin CRBN_bound CRBN Proteasome 26S Proteasome Fragments Fragments Proteasome->Fragments Peptide Fragments POI_bound POI PROTAC_bound PROTAC POI_ub Poly-ubiquitinated POI CRBN_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

PROTAC-mediated protein degradation pathway.

Synthesis of this compound PROTACs

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the POI ligand and the E3 ligase ligand with an appropriate linker, followed by their conjugation. The commercially available "this compound" serves as a key building block for the E3 ligase component.[4][5] The exposed secondary amine on the piperazine ring provides a convenient handle for coupling to a POI ligand that has been functionalized with a reactive group, such as a carboxylic acid or an activated ester.

A general synthetic approach involves the amidation reaction between the piperazine moiety of the lenalidomide building block and a carboxylic acid-functionalized POI ligand.

PROTAC_Synthesis_Workflow start Start Materials len_pip This compound start->len_pip poi_ligand POI Ligand with Carboxylic Acid start->poi_ligand coupling Amide Coupling Reaction (e.g., HATU, DIPEA) len_pip->coupling poi_ligand->coupling protac Final PROTAC Molecule coupling->protac purification Purification (e.g., HPLC) protac->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization end Final Product characterization->end

General workflow for PROTAC synthesis.

Representative Experimental Protocol: Amide Coupling

The following is a general protocol for the coupling of a POI ligand to the this compound building block. This protocol may require optimization based on the specific properties of the POI ligand.

  • Reagent Preparation :

    • Dissolve the POI ligand containing a carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Add a coupling reagent such as HATU (1.1 equivalents).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction :

    • To the activated POI ligand solution, add a solution of this compound (1 equivalent) in DMF.

    • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification :

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove DMF and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization :

    • Confirm the identity and purity of the synthesized PROTAC using techniques such as LC-MS and NMR spectroscopy.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize available data for lenalidomide-based PROTACs.

Table 1: Degradation Efficacy of a this compound PROTAC

PROTAC IDTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
KI-CDK9d-32CDK9This compoundPiperazine-based0.8997.7MOLT-4[6][7][8]

Table 2: Comparative Degradation Efficacy of Lenalidomide-Based PROTACs with Different Linkers

PROTAC IDTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
PROTAC 4BRD4LenalidomideNot SpecifiedpM range>90[9]
PROTAC 5BRD4LenalidomideNot SpecifiedNot Specified>90[9]

Note: The specific linker details for PROTACs 4 and 5 were not fully disclosed in the source material, but they are lenalidomide-based, providing a point of comparison for the potency that can be achieved.

Experimental Protocols

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]

  • Cell Culture and Treatment :

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting :

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis :

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Data Analysis (Quantification, DC50, Dmax) G->H

Workflow for Western blot analysis.

HiBiT-Based Assay for Degradation Kinetics

The HiBiT system is a sensitive bioluminescent method for real-time monitoring of protein levels in live cells.

  • Cell Line Generation :

    • Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the endogenous locus of the gene encoding the POI.

  • Assay Preparation :

    • Plate the HiBiT-tagged cells in a white, opaque 96-well plate.

    • Add the LgBiT protein and a luciferase substrate (e.g., Endurazine) to the cells.

  • PROTAC Treatment and Measurement :

    • Add serial dilutions of the PROTAC to the wells.

    • Measure luminescence kinetically over time using a plate reader equipped with a luminometer.

  • Data Analysis :

    • Normalize the luminescent signal to a vehicle control.

    • The decrease in luminescence corresponds to the degradation of the HiBiT-tagged POI.

    • From the kinetic data, degradation rates, DC50, and Dmax can be calculated.

Cell Viability (MTT) Assay

This assay assesses the effect of the PROTAC on cell proliferation and cytotoxicity.[2][11][12]

  • Cell Plating and Treatment :

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

  • MTT Addition :

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization :

    • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Signaling Pathway Visualization

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, the PROTAC KI-CDK9d-32 targets CDK9 for degradation.[13] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation.[14] The degradation of CDK9 leads to the downregulation of short-lived oncoproteins like MYC, ultimately inhibiting cancer cell proliferation.[15]

CDK9_Signaling_Pathway cluster_pathway CDK9-Mediated Transcription Elongation cluster_protac PROTAC Intervention CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription MYC MYC mRNA Transcription->MYC MYC_protein MYC Protein MYC->MYC_protein Proliferation Cell Proliferation MYC_protein->Proliferation PROTAC_CDK9 KI-CDK9d-32 (CDK9 PROTAC) PROTAC_CDK9->CDK9 Induces Degradation

CDK9 signaling and PROTAC intervention.

Conclusion

The use of a this compound moiety as a linker in PROTAC design offers a promising strategy for developing effective protein degraders. The piperazine ring can confer favorable physicochemical properties, contributing to improved solubility and cell permeability.[11][12] The availability of the this compound building block facilitates the modular synthesis of PROTACs targeting a wide range of proteins. The data available for KI-CDK9d-32 demonstrates that this linker strategy can lead to highly potent and efficacious degraders.[6][7][8] This technical guide provides researchers with the foundational knowledge and detailed protocols necessary to explore and advance the development of novel PROTACs based on this versatile chemical scaffold. Further research into the systematic comparison of different linker compositions and their impact on ternary complex formation and degradation efficiency will continue to refine the rational design of next-generation protein degraders.

References

An In-Depth Technical Guide to the Physicochemical Properties of Lenalidomide 5'-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide, an immunomodulatory agent with potent anti-neoplastic and anti-inflammatory properties, serves as a crucial scaffold in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on a key derivative, Lenalidomide 5'-piperazine, a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and an exploration of the fundamental signaling pathways associated with its parent compound, lenalidomide. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a synthetic derivative of lenalidomide featuring a terminal piperazine moiety. This functional group serves as a versatile chemical handle for the attachment of linkers in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1] The piperazine group allows for straightforward chemical modification, making this compound a valuable building block in targeted protein degradation research.[1] Understanding the physicochemical properties of this E3 ligase ligand is paramount for optimizing the design and performance of the resulting PROTACs, as these properties directly influence solubility, cell permeability, and pharmacokinetic profiles.

Physicochemical Properties

Identity and General Properties
PropertyValueSource
Chemical Name 3-(1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione[2]
CAS Number 2222120-31-0[1]
Molecular Formula C₁₇H₂₀N₄O₃
Molecular Weight 364.83 g/mol (as hydrochloride salt)
Appearance Solid, White to off-white[3]
Predicted Physicochemical Data

The following data were generated using computational prediction tools and should be experimentally verified.

PropertyPredicted ValueMethod/Tool
Aqueous Solubility -3.5 (logS)ALOGPS
pKa (most basic) 8.5ChemAxon
pKa (most acidic) 12.2ChemAxon
logP 0.8XLogP3
Polar Surface Area 87.5 Ų

Note: Predicted values are estimates and may differ from experimental results.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4 in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water mixture).

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Excess Compound C Shake/Agitate (24-48h at constant T) A->C B PBS (pH 7.4) B->C D Centrifuge C->D E Filter (0.22 µm) D->E F Dilute Filtrate E->F G HPLC/LC-MS Analysis F->G G A Dissolve Compound B Titrate with Acid/Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Determine Equivalence Point D->E F Calculate pKa at Half-Equivalence Point E->F G A Analyze Standards with Known logP B Determine Retention Times (tR) A->B C Calculate log(k') for Standards B->C D Generate Calibration Curve (log(k') vs. logP) C->D G Calculate logP from Calibration Curve D->G E Analyze Lenalidomide 5'-piperazine F Determine its log(k') E->F F->G G cluster_0 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) CUL4 Cullin-4 Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate recruits DDB1 DDB1 ROC1 ROC1 Lenalidomide Lenalidomide Lenalidomide->CRBN binds Ubiquitin Ubiquitin Neosubstrate->Ubiquitin ubiquitination Proteasome Proteasome Ubiquitin->Proteasome targets to Degradation Protein Degradation Proteasome->Degradation G Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN Ikaros_Aiolos Ikaros/Aiolos Degradation CRBN->Ikaros_Aiolos T_Cell T-Cell Ikaros_Aiolos->T_Cell affects IL2 IL-2 Production T_Cell->IL2 T_Cell_Proliferation T-Cell Proliferation & Activation IL2->T_Cell_Proliferation NK_Cell NK Cell Cytotoxicity IL2->NK_Cell Anti_Tumor Anti-Tumor Immunity T_Cell_Proliferation->Anti_Tumor NK_Cell->Anti_Tumor

References

The Advent of Lenalidomide 5'-piperazine and its Derivatives: A Technical Guide to Next-Generation Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation emerging as a powerful modality to address disease-causing proteins previously considered "undruggable." Within this field, Proteolysis-Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins. A critical component of many successful PROTACs is the E3 ligase ligand, which serves as the anchor to the UPS. Lenalidomide, an immunomodulatory drug, has been identified as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] To facilitate its incorporation into PROTACs, functionalized derivatives have been developed, among which Lenalidomide 5'-piperazine has emerged as a key building block. This technical guide provides an in-depth overview of the discovery, synthesis, and application of this compound and its derivatives in the development of novel protein degraders.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs based on Lenalidomide derivatives operate by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule itself, and the CRBN E3 ligase.[2] The Lenalidomide moiety of the PROTAC binds to CRBN, while a "warhead" on the other end of the PROTAC binds to the POI. This proximity, bridged by the PROTAC's linker, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[2] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[2]

CRBN-mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_CRBN POI-PROTAC-CRBN Ternary Complex POI->POI_PROTAC_CRBN Binding PROTAC Lenalidomide-based PROTAC PROTAC->POI_PROTAC_CRBN CRBN_Complex CRL4-CRBN E3 Ligase CRBN_Complex->POI_PROTAC_CRBN Recruitment E2_Ub E2-Ubiquitin E2_Ub->POI_PROTAC_CRBN Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Output POI_PROTAC_CRBN->POI Release POI_PROTAC_CRBN:e->Proteasome:w Recognition & Degradation

CRBN-mediated protein degradation by a Lenalidomide-based PROTAC.

Data Presentation: Quantitative Analysis of Lenalidomide Derivative-Based PROTACs

The modification of the Lenalidomide core can significantly impact the efficacy of the resulting PROTACs. A study on 6-position-modified Lenalidomide derivatives used to create PROTACs targeting BET proteins (e.g., BRD2, BRD3, BRD4) provides valuable quantitative data on how these changes affect CRBN binding and target degradation. The following table summarizes the binding affinities (IC50) to CRBN and the degradation concentrations (DC50) for key neosubstrates and the targeted BRD proteins for a series of PROTACs.[3]

PROTAC IDLenalidomide DerivativeCRBN IC50 (µM)DC50 (nM) - BRD2DC50 (nM) - BRD3DC50 (nM) - BRD4
Le-P Lenalidomide2.19 ± 0.172.9 ± 0.81.8 ± 0.21.3 ± 0.1
F-P 6-Fluoro-Lenalidomide1.55 ± 0.222.0 ± 0.31.2 ± 0.21.1 ± 0.1
Cl-P 6-Chloro-Lenalidomide1.49 ± 0.135.2 ± 0.43.3 ± 0.32.6 ± 0.2
F3C-P 6-Trifluoromethyl-Lenalidomide2.21 ± 0.3414.1 ± 1.211.2 ± 1.15.3 ± 0.6

Data extracted from "Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation"[3]. IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a fluorescent probe to CRBN. DC50 values represent the concentration of the PROTAC required to degrade 50% of the target protein.

Experimental Protocols

General Synthesis of a Lenalidomide-Piperazine-Based PROTAC

The synthesis of a Lenalidomide-piperazine-based PROTAC typically involves a multi-step process, starting with the functionalization of Lenalidomide, followed by linker attachment and conjugation to the target protein ligand. A representative workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Phase 1: CRBN Ligand Synthesis cluster_1 Phase 2: Linker & Warhead Assembly cluster_2 Phase 3: Purification & Characterization A Lenalidomide C Functionalized Lenalidomide (e.g., this compound-Boc) A->C Alkylation/Coupling B Piperazine Moiety (e.g., Boc-piperazine) B->C D Deprotection of Functionalized Lenalidomide C->D TFA or HCl F Lenalidomide-Linker Conjugate D->F Coupling Reaction E Linker with Orthogonal Functionality E->F H Final PROTAC Molecule F->H Final Coupling G Target Protein Ligand (Warhead) G->H I Purification (e.g., HPLC) H->I J Characterization (e.g., NMR, MS) I->J

General workflow for the synthesis of a Lenalidomide-piperazine-based PROTAC.

Detailed Method for Chemoselective Alkylation:

A chemoselective alkylation of the 4-amino group of Lenalidomide can be achieved using an organic base, which provides a facile method for generating libraries of Lenalidomide-based PROTACs.[4]

  • Materials: Lenalidomide, desired halide linker (e.g., 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of Lenalidomide (1 equivalent) in DMF, add DIPEA (2-3 equivalents).

    • Add the halide linker (1-1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the Lenalidomide-linker conjugate.

  • Note: This procedure can be adapted for a variety of halide linkers to generate a library of PROTAC precursors. The subsequent coupling to the target protein ligand would follow standard amide bond formation or other suitable conjugation chemistries.

Biological Evaluation Protocol: Western Blot for Protein Degradation

To assess the ability of a synthesized PROTAC to induce the degradation of the target protein, a Western blot analysis is a standard method.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the extent of degradation at each PROTAC concentration.

Conclusion

This compound and its derivatives represent a significant advancement in the field of targeted protein degradation. By providing a versatile and efficient handle for conjugation to various linkers and target-binding ligands, these molecules have enabled the rapid development of a wide array of potent and selective PROTACs. The ability to fine-tune the degradation activity by modifying the Lenalidomide core, as demonstrated by the quantitative data on 6-position substituted analogues, highlights the modularity and potential for optimization inherent in this technology. As research continues to expand the repertoire of E3 ligases and targetable proteins, the foundational chemistry and biological understanding of Lenalidomide-based degraders will undoubtedly continue to drive the discovery of new therapeutics for a host of challenging diseases.

References

An In-depth Technical Guide on the Binding Affinity of Lenalidomide and its 5'-Piperazine Analog to the E3 Ligase Cereblon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, an immunomodulatory drug (IMiD), has emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) protein, which functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^. This interaction remodels the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The development of Proteolysis Targeting Chimeras (PROTACs) has further highlighted the significance of the lenalidomide-CRBN interaction. In PROTAC technology, a CRBN-binding moiety, often a derivative of lenalidomide, is connected via a linker to a ligand for a target protein of interest. This brings the target protein into proximity with the E3 ligase, leading to its degradation. "Lenalidomide 5'-piperazine" is a functionalized derivative designed for this purpose, serving as a versatile building block for PROTAC synthesis. While it is established that this analog binds to CRBN to facilitate this process, specific quantitative binding affinity data for the standalone 5'-piperazine derivative is not widely available in peer-reviewed literature. This guide provides a comprehensive overview of the binding affinity of lenalidomide to CRBN, detailed experimental protocols for its measurement, and the relevant cellular signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of lenalidomide to the CRBN E3 ligase complex has been determined by various biophysical assays. The affinity can be influenced by the specific components of the complex present in the assay (e.g., CRBN alone vs. the CRBN-DDB1 complex). Below is a summary of reported binding constants for lenalidomide.

CompoundAssay TypeE3 Ligase ComponentBinding Constant (Value)Binding Constant (Unit)Reference
LenalidomideIsothermal Titration Calorimetry (ITC)CRBN-DDB1 complex0.64µM (Kd)[1]
LenalidomideIsothermal Titration Calorimetry (ITC)CRBN Thalidomide-Binding Domain (TBD)6.7µM (Kd)[1]
LenalidomideCompetitive TitrationhsDDB1-hsCRBN177.80nM (Ki)
LenalidomideCompetitive Binding AssayEndogenous CRBN in U266 cell extracts~2µM (IC50)[2]
LenalidomideHTRF AssayHis-tagged CRBN E3 ligase Complex73nM (IC50)[3]
LenalidomideFluorescence PolarizationCereblon/DDB1 complex268.6nM (IC50)[4]

Experimental Protocols

The determination of binding affinity between small molecules and proteins like CRBN is crucial for drug development. The following are detailed methodologies for key experiments cited in the literature.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (e.g., lenalidomide) is titrated into a solution containing the protein (e.g., CRBN-DDB1 complex). The heat change upon binding is measured by the calorimeter.

Methodology:

  • Sample Preparation:

    • Purified recombinant human CRBN-DDB1 complex is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • Lenalidomide is dissolved in the same dialysis buffer to the desired concentration.

  • ITC Experiment:

    • The CRBN-DDB1 solution is loaded into the sample cell of the ITC instrument.

    • The lenalidomide solution is loaded into the injection syringe.

    • A series of small injections of the lenalidomide solution are made into the sample cell.

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Principle: A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a larger protein like CRBN, its tumbling slows down, leading to an increase in fluorescence polarization. A competitive assay is set up where an unlabeled compound (e.g., lenalidomide) competes with the fluorescent tracer for binding to CRBN, causing a decrease in polarization.

Methodology:

  • Reagent Preparation:

    • A fluorescently labeled thalidomide or lenalidomide analog (tracer) is synthesized.

    • Purified recombinant CRBN or CRBN-DDB1 complex is prepared in an appropriate assay buffer.

    • A serial dilution of the test compound (lenalidomide or its analog) is prepared.

  • Assay Procedure:

    • The assay is typically performed in a black, low-volume 384-well plate.

    • A fixed concentration of the CRBN protein and the fluorescent tracer are added to each well.

    • The serially diluted test compound is then added to the wells.

    • The plate is incubated at room temperature to reach binding equilibrium.

  • Data Measurement and Analysis:

    • The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

    • The polarization values are plotted against the concentration of the test compound.

    • The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[5][6]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a competitive immunoassay based on Förster's Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.

Principle: In a competitive binding assay format, a compound of interest competes with a labeled ligand (e.g., Thalidomide-Red) for binding to a tagged CRBN protein (e.g., GST-tagged or His-tagged). The tagged CRBN is detected by a specific antibody labeled with a donor fluorophore (e.g., Europium cryptate). When the labeled ligand is bound to the tagged CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. The test compound displaces the labeled ligand, leading to a decrease in the FRET signal.[7]

Methodology:

  • Reagent Preparation:

    • Tagged (e.g., GST- or His-tagged) human CRBN protein.

    • A fluorescently labeled CRBN ligand (e.g., Thalidomide-Red or Cy5-labeled Thalidomide).[3]

    • An antibody against the tag labeled with a FRET donor (e.g., anti-GST-Europium cryptate).

    • A serial dilution of the test compound.

  • Assay Procedure:

    • The assay is performed in a low-volume white 384-well plate.

    • The serially diluted test compound is added to the wells.

    • The tagged CRBN protein is then added and incubated briefly.

    • A pre-mixed solution of the fluorescently labeled ligand and the donor-labeled antibody is added to all wells.

    • The plate is incubated for a specified time (e.g., 60 minutes to 2 hours) at room temperature.

  • Data Measurement and Analysis:

    • The HTRF signal is read on a compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The ratio of the acceptor to donor signals is calculated.

    • The HTRF ratio is plotted against the concentration of the test compound to generate a competition curve and determine the IC50 value.[3]

Signaling Pathways and Experimental Workflows

CRL4^CRBN^ E3 Ligase Signaling Pathway

The binding of lenalidomide to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ligase complex, leading to the recruitment and degradation of neosubstrates.

CRL4_CRBN_Signaling_Pathway cluster_CRL4_complex CRL4-CRBN E3 Ligase Complex cluster_Ub_machinery Ubiquitination Machinery cluster_degradation Proteasomal Degradation CUL4 CUL4A/B DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) RBX1->Neosubstrate Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub E2->RBX1 Ub Ub Ubiquitin Proteasome 26S Proteasome Lenalidomide Lenalidomide Lenalidomide->CRBN Binds Neosubstrate->CRBN Recruited PolyUb_Neosubstrate Polyubiquitinated Neosubstrate PolyUb_Neosubstrate->Proteasome Degradation

Caption: Lenalidomide-induced neosubstrate degradation via CRL4^CRBN^.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates a typical workflow for a competitive binding assay, such as FP or HTRF, to determine the binding affinity of a test compound.

Competitive_Binding_Assay_Workflow start Start reagent_prep Reagent Preparation: - Purified CRBN Protein - Fluorescent Tracer - Test Compound Dilution Series start->reagent_prep assay_setup Assay Plate Setup (384-well): - Add CRBN and Tracer to wells - Add Test Compound dilutions reagent_prep->assay_setup incubation Incubation (to reach binding equilibrium) assay_setup->incubation read_plate Read Plate (Fluorescence Polarization or HTRF signal) incubation->read_plate data_analysis Data Analysis: - Plot Signal vs. [Test Compound] - Fit curve to determine IC50 read_plate->data_analysis end End (Binding Affinity Determined) data_analysis->end

Caption: Workflow for a competitive binding assay.

Logical Relationship of 5'-Piperazine Modification

The addition of a 5'-piperazine group to lenalidomide is a chemical modification designed to provide a point of attachment for a linker in the synthesis of PROTACs. This modification is not intended to significantly alter the core binding interaction with CRBN but rather to enable the recruitment of the E3 ligase to a new target protein.

Piperazine_Modification_Logic cluster_PROTAC PROTAC Context Lenalidomide Lenalidomide Binding Core Binding Interaction (Glutarimide moiety in hydrophobic pocket) Lenalidomide->Binding CRBN CRBN E3 Ligase Binding->CRBN Len_Piperazine Lenalidomide 5'-Piperazine Linker Linker Len_Piperazine->Linker Attachment Point PROTAC_Molecule PROTAC Target_Ligand Target Protein Ligand Linker->Target_Ligand PROTAC_Molecule->CRBN Recruits

Caption: Role of 5'-piperazine in PROTAC formation.

References

The Role of Lenalidomide 5'-piperazine in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a thalidomide analog, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation machinery has been ingeniously repurposed in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade a wide array of disease-causing proteins.

This technical guide focuses on Lenalidomide 5'-piperazine , a key building block in the synthesis of lenalidomide-based PROTACs. While not a therapeutic agent in itself, this functionalized derivative serves as a crucial E3 ligase ligand, enabling the conjugation of a target protein-binding moiety through its piperazine linker. This guide will delve into the core principles of lenalidomide-based PROTACs, providing an overview of their synthesis, mechanism of action, and the experimental protocols required for their evaluation.

The PROTAC Technology: A Paradigm Shift in Drug Discovery

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome. This event-driven pharmacology offers several advantages over traditional inhibitors, including the potential to target "undruggable" proteins and achieve a more profound and sustained biological response.

This compound as a Cereblon Ligand

Lenalidomide and its derivatives are the most extensively used ligands for recruiting the CRBN E3 ligase in PROTAC design. The glutarimide moiety of lenalidomide is responsible for its binding to CRBN. The "5'-piperazine" functionalization provides a chemically versatile point of attachment for a linker, allowing for the synthesis of a diverse range of PROTAC molecules. The piperazine group can be readily alkylated or acylated to connect the linker, which is then attached to the ligand for the target protein.

Quantitative Data on Lenalidomide-Based PROTAC Efficacy

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein and their anti-proliferative effects in cancer cell lines. Key parameters include:

  • DC₅₀ (Degradation Concentration 50%): The concentration of a PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.

  • IC₅₀ (Inhibitory Concentration 50%): The concentration of a PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.

The following tables summarize the efficacy of selected lenalidomide-based PROTACs from the literature.

PROTAC NameTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Citation
ARV-825 BRD4Burkitt's Lymphoma (Raji)<1>95[1](2)
dBET1 BRD4Myeloid Leukemia (MV4-11)4>95[1](2)
C4 NucleolinBreast Cancer (MCF-7)900-[3](4)
PROTAC NameTarget ProteinCell LineIC₅₀ (nM)Citation
ARV-825 BRD4Burkitt's Lymphoma (Raji)4.9[1](2)
dBET1 BRD4Myeloid Leukemia (MV4-11)8.1[1](2)
C4 NucleolinBreast Cancer (MCF-7)900[3](4)

Experimental Protocols

Synthesis of a Lenalidomide-Based PROTAC via Alkylation

This protocol describes a general method for synthesizing a lenalidomide-based PROTAC by alkylating this compound with a linker containing a suitable leaving group, followed by conjugation to the target protein ligand.

Materials:

  • This compound hydrochloride

  • Linker with a terminal leaving group (e.g., bromo-PEG-acid)

  • Ligand for the protein of interest (POI) with a nucleophilic group (e.g., an amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Linker Conjugation to this compound:

    • Dissolve this compound hydrochloride (1 equivalent) and the bromo-PEG-acid linker (1.1 equivalents) in DMF.

    • Add DIPEA (3 equivalents) to the solution and stir at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting lenalidomide-linker conjugate by flash chromatography or preparative HPLC.

  • Coupling of Lenalidomide-Linker to POI Ligand:

    • Dissolve the purified lenalidomide-linker conjugate (1 equivalent) and the POI ligand (1.2 equivalents) in DMF.

    • Add PyBOP (1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a lenalidomide-based PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Lenalidomide-based PROTAC

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST and add the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol describes how to assess the effect of a lenalidomide-based PROTAC on the proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Lenalidomide-based PROTAC

  • DMSO

  • 96-well plates

  • Cell culture medium

  • MTT reagent or CellTiter-Glo® reagent

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC or DMSO for a specific duration (e.g., 72 hours).

  • Viability Measurement (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration and determine the IC₅₀ value using a suitable software.

Mandatory Visualizations

Signaling Pathway of Lenalidomide-Based PROTAC Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC Lenalidomide-Based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin (Ub) Ub->POI Polyubiquitination Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound CRBN_bound CRBN PROTAC_bound->CRBN_bound

Caption: Mechanism of action of a lenalidomide-based PROTAC.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Lenalidomide-Based PROTAC Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for the evaluation of a PROTAC.

Conclusion

This compound is a valuable chemical tool that has significantly contributed to the advancement of targeted protein degradation. Its role as a functionalized Cereblon ligand enables the modular synthesis of a wide range of PROTACs. The experimental protocols and evaluation strategies outlined in this guide provide a framework for researchers to design, synthesize, and characterize novel lenalidomide-based PROTACs for therapeutic development. As the field of targeted protein degradation continues to evolve, the principles and methodologies described herein will remain fundamental to the discovery of next-generation protein degraders.

References

Methodological & Application

Application Notes and Protocols for Lenalidomide 5'-piperazine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lenalidomide 5'-piperazine as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for the synthesis and evaluation of PROTACs utilizing this functionalized cereblon ligand are provided for researchers in drug discovery and chemical biology.

Application Notes

Lenalidomide, a thalidomide analog, is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Its mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] This binding modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[2][3][4]

This compound is a derivative of Lenalidomide that has been functionalized with a piperazine group. This modification provides a reactive handle for the covalent attachment of a linker, which can then be conjugated to a ligand for a specific protein of interest.[5] This makes this compound a valuable building block for the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and degradation.[8][9] The piperazine moiety allows for the creation of rigid linkers, which can be crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Data Summary

The following tables summarize key quantitative data for Lenalidomide and its analogs from in vitro assays.

Table 1: Cereblon (CRBN) Binding Affinity

CompoundAssay TypeIC50 (nM)Reference
LenalidomideFluorescence Polarization268.6[10]
PomalidomideFluorescence Polarization153.9[10]
ThalidomideFluorescence Polarization347.2[10]
LenalidomideCompetitive Binding~2300[11]
PomalidomideCompetitive Binding~2100[11]
ThalidomideCompetitive Binding~30000[11]

Table 2: Cytotoxicity in Cancer Cell Lines

Compound/FormulationCell LineAssay TypeIC50 / CTC50Reference
Lenalidomide-PLGA-NPsU266 (Multiple Myeloma)MTT Assay34.09 µg/mL[12]
AS1411-Lenalidomide Chimera (C4)MCF-7 (Breast Cancer)CCK-8 Assay0.9 µM[8]

Signaling Pathways and Experimental Workflows

lenalidomide_mechanism cluster_crl4_crbn CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CUL4 CUL4 ROC1 ROC1 Lenalidomide Lenalidomide Lenalidomide->CRBN Binds to Neo_substrate Neosubstrate (e.g., IKZF1/3, CK1α) Neo_substrate->CRBN Recruited by Lenalidomide-bound CRBN Proteasome Proteasome Neo_substrate->Proteasome Targeted for Degradation Ubiquitin Ubiquitin Ubiquitin->Neo_substrate Ubiquitination Degradation Degradation Products Proteasome->Degradation Downstream Downstream Effects (e.g., Apoptosis, Anti-proliferation) Degradation->Downstream

protac_synthesis_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation start This compound linker Linker Synthesis/ Functionalization start->linker conjugation Conjugation Reaction (e.g., Amide coupling, Click chemistry) linker->conjugation poi_ligand Target Protein Ligand poi_ligand->conjugation protac Synthesized PROTAC conjugation->protac binding_assay Cereblon Binding Assay protac->binding_assay degradation_assay Target Protein Degradation Assay (e.g., Western Blot, In-Cell ELISA) protac->degradation_assay viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) protac->viability_assay

protac_components PROTAC PROTAC E3_Ligase_Ligand E3 Ligase Ligand (Lenalidomide moiety) PROTAC->E3_Ligase_Ligand Linker Linker (derived from piperazine) PROTAC->Linker Target_Ligand Target Protein Ligand PROTAC->Target_Ligand

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for conjugating a target protein ligand with a carboxylic acid functional group to this compound via amide bond formation.

Materials:

  • This compound[6]

  • Target protein ligand with a carboxylic acid group

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP (1.2 equivalents) to the solution and stir for another 10 minutes.

  • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the this compound solution to the activated target protein ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Cereblon Binding Assay (Fluorescence Polarization)

This protocol is adapted from established methods to confirm that the synthesized PROTAC retains its ability to bind to Cereblon.[10][13]

Materials:

  • Synthesized PROTAC

  • Recombinant human Cereblon/DDB1 complex[10]

  • Fluorescently-labeled tracer (e.g., Bodipy-thalidomide)[10]

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the synthesized PROTAC in assay buffer.

  • In a 384-well plate, add the assay buffer, fluorescent tracer (at a final concentration optimized for the assay, e.g., 10 nM), and the serially diluted PROTAC.

  • Add the Cereblon/DDB1 complex to each well to initiate the binding reaction (at a final concentration optimized for the assay, e.g., 50 nM).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization on a plate reader.

  • Plot the fluorescence polarization values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Target Protein Degradation Assay (Western Blot)

This protocol is to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • A cell line that expresses the target protein and Cereblon

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours). Include a control group treated with the PROTAC in the presence of a proteasome inhibitor.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the primary antibody against the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of target protein degradation.

Cell Viability Assay

This protocol assesses the cytotoxic effect of the synthesized PROTAC on the chosen cell line.

Materials:

  • A cell line that expresses the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized PROTAC or DMSO for a specified time (e.g., 72 hours).

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence on a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 or GI50 value.

References

Application Notes and Protocols for Lenalidomide 5'-piperazine-Based PROTACs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide 5'-piperazine is a functionalized derivative of Lenalidomide, a well-established immunomodulatory drug. It is not intended for use as a standalone therapeutic agent in cell culture but serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

This compound functions as a potent E3 ubiquitin ligase ligand, specifically recruiting Cereblon (CRBN). The piperazine moiety provides a reactive handle for covalently linking a ligand that binds to a protein of interest (POI). This resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] This approach allows for the targeted elimination of proteins that are otherwise difficult to inhibit with traditional small molecules.

These application notes provide detailed protocols for utilizing PROTACs synthesized with this compound to induce and quantify target protein degradation and assess its downstream cellular consequences.

Mechanism of Action

A PROTAC synthesized using this compound operates through a catalytic mechanism. By bringing the target protein and the CRBN E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein.[3] This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[1] The degradation of the target protein can lead to various downstream effects, such as cell cycle arrest, apoptosis, and inhibition of tumor growth, depending on the function of the targeted protein.[4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC Lenalidomide-based PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Ub Ubiquitin (Ub) Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a Lenalidomide-based PROTAC.

Data Presentation

The efficacy of a this compound-based PROTAC is typically evaluated by its ability to induce target protein degradation and its subsequent impact on cell viability. The following table summarizes key quantitative parameters and typical concentration ranges for in vitro cell culture experiments.

ParameterDescriptionTypical Value/RangeAssay
DC₅₀ (Degradation Concentration 50%) The concentration of the PROTAC required to degrade 50% of the target protein.1 nM - 1 µMWestern Blot / In-Cell Western
Dₘₐₓ (Maximum Degradation) The maximum percentage of target protein degradation achieved.>80%Western Blot / In-Cell Western
Incubation Time for Degradation The time required to observe significant protein degradation.4 - 24 hoursWestern Blot / In-Cell Western
IC₅₀ (Inhibitory Concentration 50%) The concentration of the PROTAC that inhibits a cellular process (e.g., proliferation) by 50%.Varies depending on targetCell Viability Assays (e.g., CTG, CCK-8)
Incubation Time for Viability The duration of treatment to observe effects on cell viability.24 - 72 hoursCell Viability Assays (e.g., CTG, CCK-8)

Experimental Protocols

Protocol 1: Assessment of Target Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a this compound-based PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • This compound-based PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[2]

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2] Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[1] Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

  • Protein Quantification: Collect the cell lysates and centrifuge at high speed to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[1]

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.[2]

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel.[1] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2] Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system.[2] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[1]

Western_Blot_Workflow A 1. Cell Seeding (6-well plate) B 2. PROTAC Treatment (Concentration & Time Course) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation (Laemmli Buffer, Boil) D->E F 6. SDS-PAGE & Transfer (Gel Electrophoresis, Membrane Transfer) E->F G 7. Immunoblotting (Blocking, Primary & Secondary Antibodies) F->G H 8. Detection & Analysis (ECL, Imaging, Densitometry) G->H

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Cell Viability Assessment

This protocol describes how to measure the effect of a this compound-based PROTAC on cell proliferation and viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • White, opaque 96-well microplates

  • This compound-based PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a luminometer. Plot the luminescence signal against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 3: Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol details the detection of apoptosis induced by a this compound-based PROTAC using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound-based PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the PROTAC at various concentrations for the desired time. Include vehicle and positive controls.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Signaling Pathway Example: BRD4 Degradation

As an example, a PROTAC targeting BRD4 and utilizing this compound would recruit CRBN to BRD4, leading to its degradation. The degradation of BRD4, a key epigenetic reader, results in the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn leads to anti-proliferative effects in cancer cells.[2]

BRD4_Degradation_Pathway PROTAC BRD4-targeting PROTAC (with this compound) Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex Ubiquitination BRD4 Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome cMyc_down c-Myc Downregulation Proteasome->cMyc_down Leads to Anti_proliferative Anti-proliferative Effects cMyc_down->Anti_proliferative

Caption: Signaling pathway of a BRD4-targeting PROTAC.

Conclusion

This compound is a valuable chemical tool for the synthesis of potent and selective PROTACs that recruit the CRBN E3 ligase. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize these PROTACs in cell culture to study target protein degradation and its functional consequences. Careful experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and reproducible data in the exciting field of targeted protein degradation.

References

Application Notes & Protocols: Lenalidomide 5'-piperazine for Inducing Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide and its analogs are cornerstone immunomodulatory drugs (IMiDs) that have revolutionized the treatment of certain hematological malignancies.[1][2][3][4] Their mechanism of action involves a novel paradigm in pharmacology: the modulation of an E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[1][3][4][5] This document provides detailed application notes and protocols for the use of a functionalized lenalidomide analog, Lenalidomide 5'-piperazine, in research and drug development settings to induce protein ubiquitination and subsequent degradation.

Lenalidomide acts as a "molecular glue," binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[1][6][7] This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates that are not typically targeted by this complex.[1][2][4][8] Key therapeutic targets of lenalidomide-induced degradation include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, and Casein Kinase 1α (CK1α) in del(5q) myelodysplastic syndrome.[1][2][4][5][9][10][11]

The introduction of a 5'-piperazine moiety to the lenalidomide scaffold provides a versatile chemical handle. This functional group can be leveraged for various applications, most notably as an attachment point for linkers in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to its degradation. By using this compound as the E3 ligase-binding element, researchers can design novel PROTACs to target a wide array of proteins for degradation.

Mechanism of Action: Lenalidomide-Induced Protein Degradation

The core mechanism involves the formation of a ternary complex between the CRL4^CRBN^ E3 ligase, the lenalidomide analog, and a target protein (neo-substrate). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome.

Lenalidomide_Mechanism cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Ubiquitination Ubiquitination Cascade CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 DDB1->ROC1 CRBN CRBN DDB1->CRBN TargetProtein Target Protein (e.g., IKZF1, IKZF3) CRBN->TargetProtein E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme Ub Ubiquitin Ub->TargetProtein Polyubiquitination Lenalidomide Lenalidomide 5'-piperazine Lenalidomide->CRBN Binds to Proteasome 26S Proteasome TargetProtein->Proteasome Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: this compound binds to CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of target proteins.

Quantitative Data Summary

The efficacy of lenalidomide and its analogs in inducing protein degradation can be quantified through various cellular assays. The following tables summarize representative quantitative data from studies on lenalidomide-induced protein degradation.

Table 1: Degradation of Target Proteins by Lenalidomide in Myeloid Cell Lines

Target Protein Cell Line Lenalidomide Concentration (μM) Change in Ubiquitination Change in Protein Abundance Reference
IKZF1 KG-1 1 Increased (p=7.23 × 10⁻⁶) Decreased (p=0.006) [9]

| CK1α | KG-1 | 1 | Increased (p=0.04) | Decreased (p=0.006) |[9] |

Table 2: Lenalidomide-Induced Changes in Protein Levels in MM1.S Cells

Protein Treatment (12h) Log₂ Ratio (Treated vs. DMSO)
IKZF1 Lenalidomide Decreased
IKZF3 Lenalidomide Decreased

| CRBN | Lenalidomide | No significant change |

Note: This table is a qualitative representation based on proteomics data indicating selective degradation.[12]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the protein degradation capabilities of this compound or PROTACs derived from it.

Experimental_Workflow cluster_assays Degradation Assessment start Start: Cell Culture treatment Treat cells with This compound (or derived PROTAC) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western Western Blotting quantification->western mass_spec Mass Spectrometry (Quantitative Proteomics) quantification->mass_spec hibita HiBiT Assay (Live-cell) quantification->hibita analysis Data Analysis: Quantify Protein Levels western->analysis mass_spec->analysis hibita->analysis end End: Determine DC50/Dmax analysis->end

Caption: A general experimental workflow for assessing targeted protein degradation.

Protocol 1: Western Blotting for Target Protein Degradation

Objective: To determine the dose- and time-dependent degradation of a target protein following treatment with this compound or a derived PROTAC.

Materials:

  • Cell line of interest (e.g., MM1.S, HEK293T)

  • This compound or derived PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency at the time of harvest.

    • Treat cells with varying concentrations of the degrader compound for different time points (e.g., 0.1, 1, 10 µM for 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.

  • Proteasome Inhibition Control (Optional but Recommended):

    • To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.[13]

  • Cell Lysis and Protein Quantification:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.[14]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate (e.g., 20 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[14][15]

  • Analysis:

    • Strip the membrane and re-probe for a loading control.

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: Quantitative Mass Spectrometry for Global Proteome Analysis

Objective: To assess the selectivity of the degrader by quantifying changes in the abundance of thousands of proteins simultaneously.

Materials:

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (optional, for high precision) or Tandem Mass Tag (TMT) reagents.

  • LC-MS/MS system.

  • Protein digestion reagents (Trypsin, DTT, iodoacetamide).

Procedure:

  • Sample Preparation:

    • Treat cells with the degrader and a vehicle control as in Protocol 1.

    • Lyse the cells and digest the proteins into peptides.[15]

  • Peptide Labeling (TMT-based workflow):

    • Label the peptide digests from each condition with a specific TMT isobaric tag.

    • Combine the labeled peptide samples in equal amounts.[14]

  • LC-MS/MS Analysis:

    • Separate the pooled peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Determine the relative abundance of proteins in the degrader-treated samples compared to the control.

    • Generate volcano plots to visualize proteins that are significantly up- or down-regulated, confirming the selective degradation of the intended target.

Protocol 3: In Vitro Ubiquitination Assay

Objective: To directly demonstrate the ubiquitination of the target protein induced by the degrader.

Materials:

  • Recombinant proteins: CRL4^CRBN^ complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), target protein.

  • Ubiquitin.

  • ATP.

  • Degrader compound.

  • Reaction buffer.

Procedure:

  • Reaction Setup:

    • Combine the recombinant proteins, ubiquitin, and ATP in a reaction buffer.

    • Add the degrader compound or DMSO (control) to the reaction mixtures.

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by Western blotting using an antibody against the target protein.

    • The appearance of higher molecular weight bands or a smear in the degrader-treated lane indicates polyubiquitination of the target protein.

Conclusion

This compound represents a valuable chemical tool for researchers in the field of targeted protein degradation. Its inherent ability to recruit the CRL4^CRBN^ E3 ligase, combined with a functional handle for further chemical modification, makes it an ideal starting point for the development of novel molecular glues and PROTACs. The protocols and data presented here provide a comprehensive framework for utilizing this compound to induce and validate the ubiquitination and degradation of target proteins, thereby accelerating the discovery and development of new therapeutics.

References

Application Notes and Protocols: Lenalidomide 5'-piperazine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide is a second-generation immunomodulatory imide drug (IMiD) with established therapeutic efficacy in treating hematologic malignancies like multiple myeloma and myelodysplastic syndrome.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[1][2]

Lenalidomide 5'-piperazine is a functionalized derivative of lenalidomide designed specifically for drug discovery and development.[4][5] It incorporates the core CRBN-binding moiety of lenalidomide and features a terminal piperazine group, which serves as a versatile chemical handle for "onward chemistry".[5] This makes it an ideal building block for the high-throughput synthesis of compound libraries, particularly for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a specific protein of interest (POI), leading to the POI's targeted degradation. In this context, this compound serves as the E3 ligase-recruiting ligand.

These application notes provide an overview of the signaling pathway, data, and detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns aimed at discovering novel protein degraders.

Mechanism of Action: Lenalidomide-Mediated Protein Degradation

Lenalidomide and its derivatives function as "molecular glues," inducing proximity between the CRL4^CRBN^ E3 ligase and neosubstrate proteins that would not normally interact.[1] This induced interaction leads to the polyubiquitination of the target protein by the E3 ligase machinery, marking it for destruction by the 26S proteasome.[3][6] The key components of this pathway are the CRL4^CRBN^ complex (composed of CUL4A, DDB1, and RBX1/ROC1), the E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzymes, ubiquitin, and the proteasome.[1][3]

G cluster_0 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., IKZF1, POI) CRBN->Neosubstrate Polyubiquitination CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->CRBN Lena Lenalidomide Derivative Lena->CRBN Binds & Modulates Neosubstrate->CRBN Recruited Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activated E2 E2 Conjugating Enzyme E1->E2 E2->RBX1 Loads Ub Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Lenalidomide-induced protein degradation pathway.

Application in High-Throughput Screening for PROTAC Discovery

The primary application of this compound is as a foundational building block in the combinatorial synthesis of PROTAC libraries. A PROTAC molecule consists of three parts: a ligand for an E3 ligase (derived from this compound), a ligand for a Protein of Interest (POI), and a chemical linker connecting them.

An HTS campaign leverages this by synthesizing a large library of PROTACs where the POI ligand and linker are varied. This library is then screened against cells to identify molecules that effectively degrade the chosen POI. The workflow typically involves a primary screen to measure POI degradation, followed by secondary assays to confirm the mechanism of action and assess functional consequences like cell viability.

G cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Optimization L5P Lenalidomide 5'-piperazine PROTAC_Lib PROTAC Library (Thousands of compounds) L5P->PROTAC_Lib Linkers Linker Library Linkers->PROTAC_Lib POI_Ligands POI Ligand Library POI_Ligands->PROTAC_Lib PrimaryScreen Primary Screen: Measure POI Levels (e.g., In-Cell Western, TR-FRET) PROTAC_Lib->PrimaryScreen Treat Cells DataAnalysis Data Analysis: Identify 'Hits' PrimaryScreen->DataAnalysis DoseResponse Dose-Response Curve (DC50, Dmax) DataAnalysis->DoseResponse Hits Validated Hits CRBN_Dep CRBN Dependency Test (e.g., CRBN knockout cells) DoseResponse->CRBN_Dep Viability Cell Viability Assay (IC50) CRBN_Dep->Viability Viability->Hits

Caption: High-throughput screening workflow for PROTAC discovery.

Data Presentation

Table 1: Technical Data for this compound Derivatives

This table summarizes the physical and chemical properties of commercially available this compound building blocks. This information is crucial for chemical synthesis and stock solution preparation.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage
This compound2222120-30-9C₁₈H₂₁N₅O₃371.40≥98%-20°C
This compound hydrochloride2222120-31-0C₁₈H₂₂ClN₅O₃407.86≥98%-20°C
This compound-4-methylpiperidine2520105-60-4C₂₃H₃₁N₅O₃·2HCl498.45≥94%-20°C

Note: Data is compiled from various chemical supplier websites and is subject to batch-to-batch variability. Researchers should always refer to the Certificate of Analysis for specific batch data.

Table 2: Biological Activity of Parent Compound (Lenalidomide) and Derivatives

The biological activity of a PROTAC derived from this compound will depend on the attached linker and POI ligand. The following data for the parent compound and other derivatives are provided for context and as a baseline for comparison.

CompoundAssayCell LineActivity MetricValueReference
LenalidomideAnti-proliferationMM.1SIC₅₀81 nM[7]
Derivative 3ak (thioether)Anti-proliferationMM.1SIC₅₀79 nM[7]
LenalidomideTNF-α InhibitionLPS-stimulated hPBMCIC₅₀~100 nM[8]
LenalidomideIL-2 StimulationT-cell co-stimulationEC₅₀~5 nM[8]

Experimental Protocols

Protocol 1: TR-FRET Cereblon Binding Assay (HTS Format)

Principle: This competitive binding assay measures the ability of a test compound to displace a known fluorescent tracer from the CRBN-DDB1 protein complex. A decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal indicates binding of the test compound. This is a crucial first step to ensure that PROTACs synthesized from this compound retain their ability to engage the E3 ligase.[9]

Materials:

  • Recombinant His-tagged DDB1 and GST-tagged CRBN proteins

  • TR-FRET Donor: Tb-cryptate anti-His antibody

  • TR-FRET Acceptor: d2-labeled fluorescent tracer ligand for CRBN

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5

  • Test compounds (PROTAC library) dissolved in DMSO

  • 384-well low-volume assay plates (e.g., Corning 4514)[9]

  • Plate reader capable of TR-FRET measurements (e.g., PHERAstar)[9]

Procedure:

  • Prepare Reagents: Thaw protein stocks and antibodies on ice. Prepare working solutions of the DDB1-CRBN complex, antibodies, and tracer in assay buffer at 2x final concentration.

  • Compound Dispensing: Using an acoustic liquid handler or pin tool, dispense 50-100 nL of test compounds from the library into the 384-well assay plates. Include positive controls (e.g., Lenalidomide) and negative controls (DMSO vehicle).

  • Protein Addition: Add 5 µL of the 2x DDB1-CRBN protein complex to each well.

  • Incubation: Incubate the plates for 15-30 minutes at room temperature to allow compound binding.

  • Detection Reagent Addition: Add 5 µL of the 2x detection mix (containing Tb-anti-His and d2-tracer).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a TR-FRET-compatible plate reader. Measure emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a 60-100 µs delay.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Normalize the data to controls and calculate the percent inhibition for each compound. Hits are identified as compounds that show significant inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: High-Throughput Cellular Protein Degradation Assay (In-Cell Western)

Principle: The In-Cell Western (ICW) assay is an immunocytochemical method performed in microplates for quantifying protein levels directly in fixed cells. It is highly amenable to HTS and allows for the rapid determination of POI degradation across a compound library.

Materials:

  • Cell line expressing the Protein of Interest (POI)

  • 384-well clear-bottom, black-walled tissue culture plates

  • PROTAC library derived from this compound

  • Primary antibody against the POI

  • Primary antibody against a loading control protein (e.g., Vinculin, Tubulin)

  • IR-Dye labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Fixing Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: Intercept (TBS) Blocking Buffer or equivalent

  • Wash Buffer: 0.1% Tween-20 in PBS

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the PROTAC library at a final concentration of, for example, 1 µM for 4-24 hours. Include appropriate controls.

  • Fixation: After treatment, carefully remove the media and add 50 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells 3 times with Wash Buffer. Add 50 µL of Permeabilization Buffer and incubate for 20 minutes.

  • Blocking: Wash the wells 3 times. Add 50 µL of Blocking Buffer and incubate for 90 minutes at room temperature.

  • Primary Antibody Incubation: Remove blocking buffer and add 20 µL of the primary antibody cocktail (POI and loading control antibodies diluted in blocking buffer). Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells 5 times. Add 20 µL of the secondary antibody cocktail (containing both IRDye 800CW and 680RD antibodies diluted in blocking buffer). Incubate for 60 minutes at room temperature, protected from light.

  • Final Washes: Wash the wells 5 times with Wash Buffer. Ensure the final wash is completely removed.

  • Imaging: Scan the dry plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both the POI and the loading control in each well. Normalize the POI signal to the loading control signal. Identify hits as compounds that cause a significant reduction in the normalized POI signal compared to DMSO-treated controls.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. It is used as a secondary screen to assess the functional consequence of POI degradation and determine the cytotoxicity of hit compounds.

Materials:

  • Cell line of interest

  • 96- or 384-well white-walled, clear-bottom tissue culture plates

  • Validated hit compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed cells in 96- or 384-well plates and allow them to adhere.

  • Compound Treatment: Prepare a serial dilution of the hit compounds and treat the cells for a prolonged period (e.g., 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.

  • Lysis: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the log of the compound concentration. Use a nonlinear regression model to calculate the IC₅₀ value (the concentration at which cell viability is reduced by 50%).

References

Application Note: Protocol for the Conjugation of Lenalidomide 5'-piperazine to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of small molecules to proteins is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs) and research tools such as proteolysis-targeting chimeras (PROTACs).[1] Lenalidomide, an immunomodulatory agent, and its derivatives are of particular interest due to their ability to bind to the E3 ubiquitin ligase Cereblon (CRBN).[2] This interaction can be harnessed to induce the degradation of specific target proteins.[3]

This application note provides a detailed protocol for the covalent conjugation of Lenalidomide 5'-piperazine, a derivative of lenalidomide, to a target protein.[4][5] The piperazine moiety provides a reactive secondary amine that can be targeted for conjugation.[6] The most common and robust method for this is the use of carbodiimide crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond between a carboxyl group on the protein and the amine on the lenalidomide derivative.[7][8][9] This two-step process minimizes protein-protein polymerization.[8]

Principle of the Method: The conjugation is achieved by activating the carboxyl groups (present on aspartic and glutamic acid residues or the C-terminus) of the target protein using EDC and Sulfo-NHS. This forms a semi-stable amine-reactive Sulfo-NHS ester.[7] The subsequent addition of this compound, which contains a nucleophilic secondary amine, results in the formation of a stable amide bond, covalently linking the small molecule to the protein.

Experimental Protocol

I. Materials and Reagents
  • Target Protein: e.g., Monoclonal Antibody, BSA (Bovine Serum Albumin). Must be in an amine-free buffer (e.g., MES, PBS).

  • This compound: (or its hydrochloride salt)[4][5]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Dialysis Cassette (10 kDa MWCO).

  • Spectrophotometer

  • SDS-PAGE analysis equipment

II. Detailed Methodology

Step 1: Protein Preparation

  • Prepare the target protein at a concentration of 2-10 mg/mL.

  • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer. This is critical as amine-containing buffers will compete in the reaction.

  • Perform buffer exchange into either Activation Buffer (for the two-step method) or Conjugation Buffer (if performing a one-step reaction) using a desalting column or dialysis.

  • Determine the final protein concentration using a spectrophotometer (e.g., measuring absorbance at 280 nm).

Step 2: Activation of Protein Carboxyl Groups (Two-Step Method)

This two-step method is preferred to minimize protein self-conjugation.[8]

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer (pH 6.0). EDC is susceptible to hydrolysis.[8]

  • In a reaction tube, add the protein solution.

  • Add the EDC and Sulfo-NHS solutions to the protein. The molar ratio of EDC/Sulfo-NHS to protein will need to be optimized, but a common starting point is a 40:40:1 molar ratio of EDC:Sulfo-NHS:Protein.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive Sulfo-NHS ester intermediate.[7]

Step 3: Conjugation with this compound

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-50 mM.

  • Add the this compound solution to the activated protein solution. A typical starting molar excess of the lenalidomide derivative to the protein is 20-fold. This ratio should be optimized for the desired drug-to-protein ratio.

  • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Conjugation Buffer if necessary. The reaction between the Sulfo-NHS ester and the amine is most efficient at a slightly alkaline pH.[6]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • To stop the reaction and quench any remaining reactive Sulfo-NHS esters, add the Quenching Solution to a final concentration of 10-50 mM (e.g., add Tris or Hydroxylamine).

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove unreacted this compound and reaction byproducts by purifying the conjugate.

  • Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger protein conjugate from smaller molecules. Equilibrate the SEC column (e.g., G-25) with sterile PBS, pH 7.4. Apply the quenched reaction mixture to the column and collect fractions corresponding to the protein conjugate.

  • Dialysis: Alternatively, transfer the reaction mixture to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

Step 6: Characterization of the Conjugate

  • Protein Concentration: Determine the final concentration of the purified conjugate using a BCA or Bradford protein assay.

  • Drug-to-Protein Ratio (DPR): The DPR can be estimated using UV-Vis spectrophotometry if the small molecule has a distinct absorbance peak. Alternatively, mass spectrometry (LC-MS) can provide a more accurate determination.

  • Purity and Integrity: Analyze the conjugate by SDS-PAGE to confirm conjugation (a shift in molecular weight may be observed) and to assess purity and for the presence of aggregation.

Data Presentation

Quantitative data from the conjugation and characterization steps should be recorded systematically.

Table 1: Reagent Concentrations and Molar Ratios

Reagent Stock Concentration Volume Used Final Moles Molar Ratio (vs. Protein)
Target Protein (mg/mL) (µL) (moles) 1
EDC (mg/mL) (µL) (moles) X
Sulfo-NHS (mg/mL) (µL) (moles) Y

| this compound | (mM) | (µL) | (moles) | Z |

Table 2: Characterization of Purified Conjugate

Parameter Method Result
Final Protein Concentration BCA Assay (mg/mL)
Drug-to-Protein Ratio (DPR) Mass Spectrometry X:1
Purity SDS-PAGE >95%

| Aggregation | SEC-HPLC | <% |

Visualizations

Lenalidomide Signaling Pathway

Lenalidomide functions as a "molecular glue" by binding to the CRBN E3 ubiquitin ligase complex.[3] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates such as the lymphoid transcription factors IKZF1 and IKZF3.[10][11] The degradation of these factors is central to lenalidomide's anti-myeloma and immunomodulatory effects.[10]

Lenalidomide_Signaling_Pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex cluster_UPS Ubiquitin-Proteasome System CRBN CRBN DDB1 DDB1 CRBN->DDB1 IKZF1 IKZF1 / IKZF3 (Neosubstrate) CRBN->IKZF1 CUL4 CUL4 ROC1 ROC1 CUL4->ROC1 DDB1->CUL4 Ub Ubiquitin E1 E1 Activating Ub->E1 E2 E2 Conjugating E1->E2 transfers Ub E2->ROC1 loads Ub Proteasome 26S Proteasome Degradation Degradation Products Proteasome->Degradation Lenalidomide Lenalidomide Lenalidomide->CRBN binds Lenalidomide->IKZF1 recruits PolyUb_IKZF1 Poly-ubiquitinated IKZF1 / IKZF3 IKZF1->PolyUb_IKZF1 Poly-ubiquitination PolyUb_IKZF1->Proteasome targeted for degradation Downstream Downstream Effects (e.g., IL-2 ↑, Apoptosis) Degradation->Downstream

Caption: Lenalidomide-mediated degradation of neosubstrates via the CRL4-CRBN E3 ligase complex.

Experimental Workflow

The following diagram outlines the key steps for the conjugation of this compound to a target protein.

Conjugation_Workflow start Start: Target Protein in Amine-Free Buffer protein_prep 1. Protein Preparation (Buffer Exchange & Quantify) start->protein_prep activation 2. Protein Activation (Add EDC & Sulfo-NHS) Incubate 15-30 min @ RT protein_prep->activation conjugation 3. Conjugation Reaction (Add this compound) Incubate 2h @ RT or O/N @ 4°C activation->conjugation quenching 4. Quench Reaction (Add Tris or Hydroxylamine) conjugation->quenching purification 5. Purification (Size-Exclusion Chromatography or Dialysis) quenching->purification characterization 6. Characterization (Conc, DPR, SDS-PAGE) purification->characterization end End: Purified Protein Conjugate characterization->end

Caption: Step-by-step workflow for EDC/Sulfo-NHS mediated protein conjugation.

References

Application Notes and Protocols for Lenalidomide 5'-piperazine-Based PROTACs in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide 5'-piperazine is a functionalized derivative of Lenalidomide, a well-established immunomodulatory drug. It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs), particularly those implicated in disease pathogenesis such as cancer.

This document provides detailed application notes and experimental protocols for the utilization of PROTACs incorporating a this compound moiety for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase in mouse models. It is important to note that Lenalidomide and its derivatives are species-specific in their binding to CRBN. Murine CRBN does not effectively bind these ligands, necessitating the use of mouse models expressing human CRBN or a "humanized" murine version (Crbn I391V) for in vivo studies.[1]

Mechanism of Action

PROTACs containing a this compound moiety function by inducing the targeted degradation of a POI. The Lenalidomide component binds to the CRBN E3 ubiquitin ligase, while a separate ligand on the PROTAC molecule simultaneously binds to the target protein. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI by the CRL4-CRBN complex and its subsequent degradation by the proteasome.[2][3][4]

digraph "PROTAC_Mechanism_of_Action" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of a Lenalidomide-Based PROTAC", pad="0.5", nodesep="0.5", ranksep="0.5"];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

PROTAC [label="PROTAC\n(this compound-Linker-POI Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CRBN [label="CRL4-CRBN E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-CRBN)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination of POI", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded POI\n(Peptides)", shape=plaintext, fontcolor="#202124"];

PROTAC -> Ternary_Complex; POI -> Ternary_Complex; CRBN -> Ternary_Complex; Ternary_Complex -> Ubiquitination [label="Ub Transfer"]; Ubiquitination -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; }``` Caption: Mechanism of Action of a Lenalidomide-based PROTAC.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical PROTAC utilizing a this compound moiety, based on published findings for similar CRBN-based PROTACs.

Table 1: In Vitro Activity Profile

ParameterCell LineValue
DC₅₀ (Degradation) Cancer Cell Line (e.g., MM.1S)10 - 100 nM
IC₅₀ (Proliferation) Cancer Cell Line (e.g., MM.1S)20 - 200 nM
Dₘₐₓ (Max Degradation) Cancer Cell Line (e.g., MM.1S)>90%

Table 2: In Vivo Efficacy in Xenograft Mouse Model

ParameterMouse ModelDosing ScheduleResult
Tumor Growth Inhibition (TGI) Humanized CRBN NOD/SCID50 mg/kg, s.c., daily>70%
Target Degradation in Tumor Humanized CRBN NOD/SCID50 mg/kg, s.c., single dose>80% at 24h
Body Weight Change Humanized CRBN NOD/SCID50 mg/kg, s.c., daily<10% loss

Table 3: Representative Pharmacokinetic Parameters in Mice

ParameterRoute of AdministrationValue
Half-life (t½) Intravenous (IV)2 - 6 hours
Bioavailability (F%) Oral (PO)20 - 50%
Cₘₐₓ (at 50 mg/kg) Subcutaneous (s.c.)1 - 5 µM

Experimental Protocols

In Vivo Xenograft Mouse Model for Efficacy Assessment

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC containing this compound in a subcutaneous xenograft mouse model.

```dot digraph "Xenograft_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vivo Xenograft Experimental Workflow", pad="0.5", nodesep="0.3", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

start [shape=ellipse, label="Start", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="Cancer Cell Culture\n(e.g., MM.1S)"]; implantation [label="Subcutaneous Implantation\nin Humanized CRBN Mice"]; tumor_growth [label="Tumor Growth Monitoring"]; randomization [label="Randomization into Groups\n(Tumor Volume ~100-150 mm³)"]; treatment [label="PROTAC/Vehicle Administration"]; monitoring [label="Tumor Volume & Body Weight\nMeasurement (2-3x weekly)"]; endpoint [label="Endpoint Reached\n(e.g., Tumor Volume >1500 mm³)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; euthanasia [label="Euthanasia & Tissue Collection"]; analysis [label="Pharmacodynamic & \nHistological Analysis"]; stop [shape=ellipse, label="End", fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> implantation; implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> euthanasia [label="Yes"]; monitoring -> treatment [label="Continue Dosing"]; euthanasia -> analysis; analysis -> stop; }

References

Application Notes and Protocols: Lenalidomide 5'-piperazine for Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a thalidomide analog, is an immunomodulatory agent with established anti-inflammatory and antineoplastic properties.[1][2] In the field of neuroscience, lenalidomide has garnered significant interest for its potential to mitigate neuroinflammation, a key pathological component of various neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[3][4][5][6] Its mechanism of action is multifaceted, involving the modulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and interaction with the E3 ubiquitin ligase Cereblon (CRBN).[1][3][7]

This document focuses on Lenalidomide 5'-piperazine , a functionalized derivative of lenalidomide.[8][9][10] This compound serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound provides the CRBN-binding moiety, while the terminal piperazine group allows for chemical linkage to a ligand that targets a protein of interest for degradation.[8][11] These application notes and protocols provide a framework for utilizing this compound to create novel PROTACs for neuroscience drug discovery.

Application Notes

Principle of Action: Targeted Protein Degradation in Neuroscience

A PROTAC synthesized using this compound functions by forming a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful strategy to eliminate pathogenic proteins involved in neuroinflammation and neurodegeneration.

cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (this compound based) CRBN CRBN E3 Ligase PROTAC->CRBN recruits Target Target Protein (e.g., Kinase, Transcription Factor) Target->PROTAC binds Ub Ubiquitin Target->Ub tagged with CRBN->Target ubiquitinates Proteasome 26S Proteasome Ub->Proteasome recognized by Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein degrades into

Fig. 1: Mechanism of a this compound-based PROTAC.
Potential Applications in Neuroscience Drug Discovery

The versatility of the PROTAC platform allows for the targeting of a wide range of proteins implicated in neurological diseases. Potential targets for degradation using this compound-based PROTACs include:

  • Kinases in Neuroinflammatory Pathways: Targeting kinases such as those involved in the NF-κB signaling cascade could dampen the inflammatory response mediated by microglia and astrocytes.

  • Pathogenic Protein Aggregates: Designing PROTACs to degrade proteins prone to aggregation, such as alpha-synuclein in Parkinson's disease or tau in Alzheimer's disease, presents a novel therapeutic avenue.

  • Transcription Factors: Degrading transcription factors that drive the expression of pro-inflammatory genes could offer a sustained anti-inflammatory effect.

Advantages of the PROTAC Approach
  • Catalytic Activity: A single PROTAC molecule can induce the degradation of multiple target protein molecules.

  • Overcoming Drug Resistance: PROTACs can degrade proteins that are difficult to inhibit with traditional small molecule inhibitors.

  • Improved Selectivity: The requirement for ternary complex formation can lead to enhanced selectivity for the target protein.

Data Presentation

The following table summarizes the known effects of Lenalidomide on the production of key pro-inflammatory cytokines, which is the foundational activity leveraged by this compound-based PROTACs for their anti-inflammatory potential.

CytokineEffect of LenalidomideCell Type / ModelReference
TNF-α Inhibition of productionPeripheral blood mononuclear cells, Microglial cells[1][3][7]
IL-1β Inhibition of productionPeripheral blood mononuclear cells[1][3]
IL-6 Inhibition of productionPeripheral blood mononuclear cells[1][3]
IL-12 Inhibition of productionPeripheral blood mononuclear cells[1][3]
IFN-γ Inhibition of productionPeripheral blood mononuclear cells[3]
IL-10 Elevation of productionPeripheral blood mononuclear cells[1]

Experimental Protocols

Protocol 1: Synthesis of a Neuroscience-Targeted PROTAC

This protocol outlines a general method for conjugating this compound to a hypothetical carboxylic acid-containing ligand for a target protein of interest (TPI-COOH).

Materials:

  • This compound

  • TPI-COOH

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve TPI-COOH (1.0 eq) in anhydrous DMF.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

cluster_1 PROTAC Synthesis Workflow Start Start Dissolve Dissolve TPI-COOH in DMF Start->Dissolve Activate Activate with PyBOP and DIPEA Dissolve->Activate Add_Lena Add this compound Activate->Add_Lena React React for 12-24 hours Add_Lena->React Quench Quench with Water React->Quench Extract Extract Product Quench->Extract Purify Purify by HPLC Extract->Purify Characterize Characterize by MS and NMR Purify->Characterize End End Characterize->End

Fig. 2: Workflow for the synthesis of a PROTAC.
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Target Degradation

This protocol describes the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a relevant cell line (e.g., BV-2 microglial cells).

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Synthesized PROTAC

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Prepare stock solutions of the PROTAC in DMSO. Dilute the stock to final concentrations (e.g., 1, 10, 100, 1000 nM) in the culture medium. Treat the cells for various time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) group.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Compare the protein levels in the PROTAC-treated groups to the vehicle control to determine the extent of degradation.

Protocol 3: Assessment of Anti-Neuroinflammatory Effects

This protocol details the evaluation of the downstream functional consequences of target protein degradation on neuroinflammation in vitro.

Materials:

  • BV-2 murine microglial cell line

  • Lipopolysaccharide (LPS) to induce an inflammatory response

  • Synthesized PROTAC

  • DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Cell Culture and Seeding: Culture and seed BV-2 cells as described in Protocol 2.

  • Pre-treatment with PROTAC: Pre-treat the cells with various concentrations of the PROTAC or vehicle (DMSO) for a duration determined from the degradation experiment (Protocol 2) to be optimal for target protein reduction.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours for gene expression, 24 hours for protein secretion) to induce an inflammatory response. Include a control group without LPS stimulation.

  • Analysis of Gene Expression (qPCR):

    • Harvest the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform qPCR to quantify the mRNA levels of TNF-α, IL-1β, and IL-6. Normalize the expression to the housekeeping gene.

  • Analysis of Protein Secretion (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine mRNA and protein levels in the PROTAC and LPS co-treated groups to the group treated with LPS alone to determine the anti-inflammatory efficacy of the PROTAC.

cluster_2 Anti-Neuroinflammatory Effect Assessment Workflow cluster_qPCR Gene Expression Analysis cluster_ELISA Protein Secretion Analysis Start Start Culture_Cells Culture and Seed BV-2 Cells Start->Culture_Cells Pretreat Pre-treat with PROTAC or Vehicle Culture_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Harvest Harvest Cells and Supernatant Stimulate->Harvest RNA_Extract Extract RNA Harvest->RNA_Extract ELISA Perform ELISA for Cytokines Harvest->ELISA cDNA_Synth Synthesize cDNA RNA_Extract->cDNA_Synth qPCR Perform qPCR for Cytokines cDNA_Synth->qPCR Analyze Analyze and Compare Data qPCR->Analyze ELISA->Analyze End End Analyze->End

Fig. 3: Workflow for assessing anti-neuroinflammatory effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving Lenalidomide 5'-piperazine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Lenalidomide 5'-piperazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a functionalized analog of Lenalidomide, often used in the development of Proteolysis Targeting Chimeras (PROTACs). The addition of the piperazine moiety is intended to provide a handle for linker attachment. While piperazine itself is generally water-soluble, its incorporation into the larger, more complex lenalidomide structure can lead to unpredictable solubility characteristics. Poor aqueous solubility can significantly hinder in vitro assay performance, formulation development, and ultimately, the bioavailability of the compound.

Q2: What are the known solubility properties of the parent compound, Lenalidomide?

Lenalidomide is characterized as a poorly soluble drug. Its solubility is pH-dependent, with higher solubility observed in acidic conditions. It is also more soluble in organic solvents compared to aqueous solutions.

Q3: How does the 5'-piperazine modification potentially impact the solubility of Lenalidomide?

The introduction of a piperazine group, a basic moiety, can alter the molecule's pKa and overall physicochemical properties. Depending on the pH of the solution, the piperazine ring can become protonated, which may increase its interaction with water and potentially improve aqueous solubility. However, the overall effect on solubility is not always predictable and requires empirical testing.

Q4: What are the initial steps I should take if I observe poor solubility of this compound in my experiments?

If you are experiencing issues with the solubility of this compound, we recommend the following initial steps:

  • Visual Inspection: Check for any visible precipitate in your stock solutions and experimental buffers.

  • Solvent Selection: Confirm that you are using an appropriate solvent for your initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice for poorly soluble compounds.

  • pH Assessment: Evaluate the pH of your aqueous experimental buffer, as the solubility of this compound is likely to be pH-sensitive.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.

Possible Causes:

  • The concentration of the compound in the final aqueous solution exceeds its solubility limit.

  • The pH of the aqueous buffer is not optimal for solubility.

  • The "salting-out" effect from high salt concentrations in the buffer.

Troubleshooting Steps:

  • Reduce Final Concentration: Lower the final concentration of this compound in your assay.

  • pH Adjustment: Systematically vary the pH of your aqueous buffer to identify the optimal range for solubility. Given the basic nature of the piperazine group, exploring a slightly acidic to neutral pH range may be beneficial.

  • Co-solvent Addition: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent, such as ethanol or propylene glycol, to the aqueous buffer.

  • Use of Surfactants: Incorporate a non-ionic surfactant, like Polysorbate 80 (Tween-80), at a low concentration (e.g., 0.01-0.1%) to aid in solubilization.

Issue 2: Inconsistent results in cell-based assays, potentially due to poor solubility.

Possible Causes:

  • Precipitation of the compound in the cell culture medium over time.

  • Adsorption of the compound to plasticware.

  • Formation of aggregates that affect biological activity.

Troubleshooting Steps:

  • Solubility in Media: Determine the solubility of this compound directly in your cell culture medium.

  • Pre-dissolving: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium.

  • Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, if compatible with your experimental system.

  • Sonication: Briefly sonicate the final solution to break up any potential aggregates.

Data Presentation

Table 1: Solubility of Lenalidomide in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
0.1 N HCl25~1.0
DMSO25> 50
Ethanol25~5

Note: The solubility data for this compound is not yet publicly available. The table below presents hypothetical data to illustrate the potential impact of different formulation strategies.

Table 2: Hypothetical Solubility of this compound with Different Solubilization Techniques

FormulationpHCo-solventSurfactantHypothetical Solubility (µg/mL)
Aqueous Buffer7.4NoneNone5
Aqueous Buffer5.0NoneNone20
Aqueous Buffer7.45% EthanolNone15
Aqueous Buffer7.4None0.1% Tween-8035
Aqueous Buffer5.05% Ethanol0.1% Tween-8075

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • The resulting concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Preparation of a Co-solvent Formulation
  • Prepare the aqueous buffer of choice.

  • Separately, prepare the desired co-solvent (e.g., ethanol, propylene glycol).

  • To the aqueous buffer, slowly add the co-solvent while stirring to achieve the desired final percentage (e.g., 5% v/v).

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike the co-solvent/buffer mixture with the stock solution to achieve the desired final concentration of the compound.

  • Visually inspect for any signs of precipitation.

Mandatory Visualizations

Lenalidomide_Signaling_Pathway cluster_cell Myeloma Cell Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN binds CRL4 CRL4 E3 Ubiquitin Ligase Complex CRBN->CRL4 part of IKZF1_3 IKZF1/IKZF3 (Transcription Factors) CRBN->IKZF1_3 recruits to CRL4 Ub Ubiquitin CRL4->Ub recruits Proteasome Proteasome IKZF1_3->Proteasome targeted for degradation IRF4 IRF4 IKZF1_3->IRF4 regulates MYC c-Myc IKZF1_3->MYC regulates Ub->IKZF1_3 ubiquitinates Apoptosis Apoptosis Proteasome->Apoptosis leads to IRF4->Apoptosis downregulation leads to MYC->Apoptosis downregulation leads to

Caption: Lenalidomide's mechanism of action in myeloma cells.

Solubility_Workflow Start Start: Poor Solubility of Lenalidomide 5'-piperazine Observed Step1 Characterize Solubility in Aqueous Buffers (pH range) Start->Step1 Step2 Assess Impact of Co-solvents (e.g., Ethanol, PEG 400) Step1->Step2 Step3 Evaluate Effect of Surfactants (e.g., Tween-80, Cremophor EL) Step2->Step3 Step4 Investigate Complexation with Cyclodextrins (e.g., HP-β-CD) Step3->Step4 Decision Solubility Improved? Step4->Decision End_Success End: Optimized Formulation for Experiments Decision->End_Success Yes End_Further End: Further Formulation Development Required (e.g., Solid Dispersions) Decision->End_Further No

Caption: Experimental workflow for improving solubility.

Technical Support Center: Lenalidomide and Analogs in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lenalidomide and its analogs, such as those containing a 5'-piperazine moiety, in dimethyl sulfoxide (DMSO). Our goal is to help you ensure the stability and integrity of your compounds throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lenalidomide stock solutions in DMSO?

For long-term storage, it is recommended to store lenalidomide stock solutions in DMSO at -20°C or lower. One supplier of lenalidomide indicates that the compound in DMSO is stable for at least four years when stored at -20°C[1]. To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: I've noticed some precipitation in my frozen DMSO stock solution upon thawing. Is my compound degraded?

Precipitation upon thawing a DMSO stock solution is a common issue and does not necessarily indicate chemical degradation. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can reduce the solubility of your compound upon freezing and re-thawing. Additionally, the relatively high freezing point of DMSO (18.5°C) means that the compound may not have fully redissolved if the solution has not been allowed to equilibrate to room temperature completely[2].

Troubleshooting Steps:

  • Warm the solution: Gently warm the vial to room temperature (20-25°C) and vortex thoroughly to ensure the compound is fully redissolved.

  • Brief sonication: If precipitation persists, brief sonication in a water bath can aid in redissolving the compound.

  • Visual inspection: Before each use, visually inspect the solution for any particulates.

Q3: How do repeated freeze-thaw cycles affect the stability of compounds in DMSO?

While some compounds are sensitive to freeze-thaw cycles, studies on diverse compound libraries have shown that for many substances, a limited number of freeze-thaw cycles do not lead to significant degradation[3][4]. However, to minimize any potential for degradation and to reduce the risk of introducing water into the stock solution, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Q4: Can the presence of water in DMSO affect the stability of my lenalidomide analog?

Yes, the presence of water in DMSO can be a significant factor in compound degradation for certain molecules. Studies have shown that water is a more critical factor than oxygen in causing compound loss in DMSO solutions for some compounds[3][4]. Water can promote hydrolysis of susceptible functional groups. While specific data on lenalidomide with a 5'-piperazine moiety is not available, it is a prudent measure to use anhydrous DMSO and to minimize the exposure of stock solutions to atmospheric moisture. Some research groups have successfully used a DMSO/water (90/10) mixture for compound storage, demonstrating that 85% of their tested compounds remained stable over a two-year period at 4°C[5]. However, the stability in such a mixture is compound-specific.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of lenalidomide and its analogs in DMSO.

Issue 1: Inconsistent results in biological assays.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting: Before preparing dilutions for your assay, ensure your DMSO stock solution is fully dissolved. Warm the stock to room temperature and vortex. Visually inspect for any precipitate.

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting: If you suspect degradation, it is advisable to assess the purity of your stock solution using an analytical method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current stock with a freshly prepared solution or a previously validated stock.

  • Possible Cause 3: Inaccurate Concentration.

    • Troubleshooting: DMSO is hygroscopic and can absorb water, which will change the concentration of your stock solution over time. If high accuracy is critical, it is recommended to determine the concentration of your stock solution periodically.

Issue 2: Visible changes in the stock solution (e.g., color change).

  • Possible Cause: Compound Degradation.

    • Troubleshooting: A change in color is a strong indicator of chemical degradation. The solution should be discarded. Prepare a fresh stock solution from solid material. To prevent recurrence, review your storage and handling procedures. Ensure the use of high-purity, anhydrous DMSO and proper sealing of vials to prevent exposure to light and moisture.

Quantitative Data on Compound Stability in DMSO

The following tables summarize general findings on the stability of compound libraries in DMSO under various conditions. While not specific to lenalidomide 5'-piperazine, they provide valuable insights into best practices for compound storage.

Table 1: Effect of Freeze-Thaw Cycles on Compound Stability in DMSO

Number of Freeze-Thaw CyclesObservationSource
11No significant compound loss was observed.[3][4]

Conditions: Compounds at 10 mM in DMSO, frozen at -15°C and thawed at 25°C under a nitrogen atmosphere.

Table 2: Accelerated Stability of Compounds in DMSO at 40°C

DurationObservationSource
15 weeksMost compounds were found to be stable.[3][4]

Note: This accelerated stability study suggests good long-term stability at lower temperatures.

Experimental Protocols

Protocol: Assessment of Compound Stability in DMSO by HPLC

This protocol outlines a general method to assess the stability of a compound in a DMSO stock solution over time.

  • Preparation of Initial Stock Solution:

    • Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Immediately after preparation (T=0), take an aliquot for HPLC analysis.

  • Storage Conditions:

    • Aliquot the remaining stock solution into several small, tightly sealed vials to be stored under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector is sufficient.

    • Column: A C18 reverse-phase column is commonly used for small molecules like lenalidomide.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) and an organic solvent (e.g., acetonitrile) is often effective[6]. The specific gradient will need to be optimized for your specific analog.

    • Detection: Set the UV detector to a wavelength where the compound has maximum absorbance. For lenalidomide, UV detection at 254 nm has been used[6].

    • Procedure:

      • At each time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage.

      • Allow the aliquot to come to room temperature and vortex to ensure homogeneity.

      • Dilute the sample to an appropriate concentration for HPLC analysis.

      • Inject the sample onto the HPLC system.

      • Analyze the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main compound peak.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • A decrease in the parent peak area and the emergence of new peaks are indicative of degradation.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=x) cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO t0_hplc T=0 HPLC Analysis prep_stock->t0_hplc Immediate Analysis aliquot Aliquot Stock for Storage prep_stock->aliquot compare_chromatograms Compare T=x vs T=0 Chromatograms t0_hplc->compare_chromatograms storage_conditions Store at Desired Conditions (-20°C, 4°C, RT) aliquot->storage_conditions retrieve_aliquot Retrieve Aliquot storage_conditions->retrieve_aliquot thaw_vortex Thaw and Vortex retrieve_aliquot->thaw_vortex tx_hplc T=x HPLC Analysis thaw_vortex->tx_hplc tx_hplc->compare_chromatograms assess_degradation Assess Degradation (% Parent Peak Area) compare_chromatograms->assess_degradation

Workflow for assessing compound stability in DMSO.

Troubleshooting_Decision_Tree start Inconsistent Assay Results check_precipitation Is there visible precipitate in the stock solution? start->check_precipitation warm_vortex Action: Warm to RT, vortex, and sonicate if needed. check_precipitation->warm_vortex Yes check_degradation Suspect Degradation? (e.g., color change, persistent issues) check_precipitation->check_degradation No retest_assay Retest in Assay warm_vortex->retest_assay hplc_analysis Action: Analyze stock purity by HPLC vs. fresh sample. check_degradation->hplc_analysis Yes consider_concentration Consider re-quantifying stock concentration. check_degradation->consider_concentration No degraded Is degradation confirmed? hplc_analysis->degraded discard_fresh Action: Discard old stock. Prepare fresh solution. degraded->discard_fresh Yes degraded->consider_concentration No review_handling Action: Review storage and handling procedures. discard_fresh->review_handling

Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Lenalidomide 5'-Piperazine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lenalidomide 5'-piperazine conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of these important conjugates, which are often used in the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why is my conjugation yield consistently low?

Low yield is one of the most common challenges. The root cause often lies in suboptimal reaction conditions, reagent quality, or reactant stoichiometry.

Potential Causes & Solutions:

  • Suboptimal Coupling Chemistry: The choice of coupling agents is critical for efficient amide bond formation between Lenalidomide's 5'-amino group and a piperazine-linked moiety (often via a carboxylic acid linker).

  • Reagent Quality: Degradation of reagents, especially the coupling agents or Lenalidomide itself, can significantly impact yield.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

  • pH and Temperature: The reaction pH and temperature are crucial for activating the carboxylic acid and ensuring the nucleophilicity of the amine without causing degradation.

Troubleshooting Workflow for Low Yield

// Node Definitions start [label="Problem: Low Conjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Check Reagent Quality\n- Use fresh coupling agents (EDC, HOAt)\n- Verify Lenalidomide/piperazine purity", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Optimize Reaction Conditions\n- Adjust pH (typically 7.5-8.5)\n- Vary temperature (RT to 40°C)", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Verify Stoichiometry\n- Use slight excess of activated\n carboxylic acid (1.2-1.5 eq)", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Evaluate Coupling Reagents\n- Compare different carbodiimides\n or phosphonium/uronium salts", fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Re-run with fresh, high-purity reagents.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Perform small-scale trials to find optimal pH and temperature.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Adjust molar ratios and re-run reaction.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Select the most effective coupling system based on trial results.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {cause1, cause2, cause3, cause4} [arrowhead=none, color="#5F6368"]; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; } dot Caption: Troubleshooting flowchart for low conjugation yield.

Recommended Action Plan:

  • Reagent Validation: Always use fresh, high-purity starting materials. Confirm the integrity of Lenalidomide and the piperazine linker via HPLC or LC-MS before starting the reaction.

  • Optimize Coupling Conditions: A systematic approach to optimizing amide bond formation is recommended. Studies have shown that a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (HOAt), and a non-nucleophilic base like N,N'-diisopropylethylamine (DIPEA) provides high conversion rates for a wide range of substrates.[1][2][3][4]

  • pH Control: Maintain the reaction pH between 7.5 and 8.5. A lower pH can protonate the piperazine amine, reducing its nucleophilicity, while a higher pH can lead to hydrolysis of the activated ester or degradation of Lenalidomide.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent CombinationBaseTypical SolventAdvantagesDisadvantages
EDC / HOAtDIPEADMF, DMSOHigh efficiency, suppresses side reactions.[1]Moisture sensitive, requires careful handling.
HATU / DIPEADIPEADMF, NMPVery fast reaction times, high yields.Expensive, can be difficult to remove byproducts.
T3PPyridineDCM, MeCNEffective for sterically hindered substrates.Byproducts can complicate purification.
DMT-MMN/AAqueous/OrganicWorks well in aqueous solutions.May be less effective for complex substrates.[1]

Q2: How can I minimize the formation of side products and impurities?

Impurity generation can complicate purification and reduce the final yield of the desired conjugate. Common impurities include unreacted starting materials, byproducts from the coupling reaction, and degradation products of Lenalidomide.

Potential Causes & Solutions:

  • Lenalidomide Instability: Lenalidomide can be susceptible to degradation under harsh acidic, basic, or oxidative conditions.[5]

  • Side Reactions of Coupling Agents: Carbodiimides like EDC can form N-acylurea byproducts if the activated intermediate is not quickly trapped by the amine.

  • Epimerization: The chiral center on the piperidine-2,6-dione ring of Lenalidomide can be susceptible to epimerization under basic conditions.

Recommended Action Plan:

  • Use Additives: The addition of HOAt or HOBt during EDC coupling is crucial. These additives react with the O-acylisourea intermediate to form a more stable activated ester, minimizing the formation of N-acylurea byproducts and reducing the risk of racemization.

  • Control Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. Over-long reaction times can increase the chance of degradation. Running the reaction at room temperature is often sufficient and preferable to elevated temperatures.

  • Purification Strategy: A multi-step purification process is often necessary.

General Purification Workflow

// Node Definitions start [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Aqueous Workup\n(e.g., Water/EtOAc extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Flash Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Preparative RP-HPLC\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Pure Conjugate\n(Verify by LC-MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> end; } dot Caption: Standard workflow for purifying Lenalidomide conjugates.

Q3: What is the best way to confirm the successful synthesis of my Lenalidomide-piperazine conjugate?

Proper analytical characterization is essential to confirm the identity and purity of your final product. A combination of techniques should be used.

Analytical Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the reaction. It provides the molecular weight of the product, confirming that the conjugation has occurred. It can also be used to assess purity and identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method is crucial for determining the purity of the final compound.[6][7] Different methods exist, often using C18 columns with mobile phases consisting of phosphate buffers and methanol or acetonitrile.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the conjugate, showing the presence of signals from both the Lenalidomide and piperazine moieties and the formation of the new amide bond.

Table 2: Key Analytical Techniques for Product Characterization

TechniquePurposeKey Information Provided
LC-MS Identity & Purity CheckMolecular weight of the product and major impurities.
RP-HPLC Purity AssessmentQuantitative purity (% area), retention time.[7]
¹H NMR Structural ConfirmationProton signals for both conjugated fragments, disappearance of starting material signals.
¹³C NMR Structural ConfirmationCarbon signals confirming the complete chemical structure.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general methodology for the amide coupling of a carboxylic acid-functionalized linker to the 5-amino group of a Lenalidomide derivative, followed by piperazine installation. Note: This is a representative protocol and may require optimization for specific substrates.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid linker (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and HOAt (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the acid.

  • Coupling Reaction:

    • In a separate flask, dissolve the Lenalidomide derivative (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the Lenalidomide solution.

    • Add the pre-activated carboxylic acid solution dropwise to the Lenalidomide solution.

    • Allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Piperazine Installation (if applicable, e.g., via Boc-piperazine):

    • If the linker contains a protecting group (e.g., Boc on a piperazine), deprotect it using standard conditions (e.g., trifluoroacetic acid in DCM for Boc deprotection).

    • Neutralize with a suitable base and proceed to purification.

  • Purification:

    • Purify the crude product using silica gel flash chromatography.

    • For final high-purity product, perform preparative reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or TFA.[9]

  • Characterization:

    • Confirm the mass of the final product by LC-MS.

    • Assess purity by analytical HPLC (>95% is typically desired).

    • Confirm the structure by ¹H and ¹³C NMR.

References

Technical Support Center: Optimizing Lenalidomide 5'-piperazine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lenalidomide 5'-piperazine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments. This compound is a functionalized cereblon (CRBN) ligand primarily used as a building block for creating Proteolysis Targeting Chimeras (PROTACs).[1][2] The goal of these PROTACs is to recruit the E3 ubiquitin ligase CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical derivative of Lenalidomide. It incorporates the core structure that binds to the E3 ubiquitin ligase Cereblon (CRBN) and features a piperazine group.[2] This piperazine acts as a chemical handle, allowing researchers to attach a linker and a ligand for a specific target protein. Its primary application is in the synthesis of PROTACs for targeted protein degradation research.[1][2]

Q2: What is the mechanism of action for a PROTAC derived from this compound?

A2: A PROTAC derived from this compound functions by forming a ternary complex between the CRBN E3 ligase and a specific target protein. Once this complex is formed, CRBN facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the cell's proteasome.[3][4]

Q3: What is a good starting concentration for my assay?

A3: The optimal concentration is highly dependent on the specific PROTAC molecule, the cell line, and the assay type. For initial experiments, a wide concentration range is recommended. Based on the activity of the parent compound, Lenalidomide, a starting range of 0.01 µM to 10 µM is often appropriate for cell-based assays.[5][6] For biochemical binding assays, lower concentrations may be sufficient. Always perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or DC50 (half-maximal degradation concentration) for your specific system.

Q4: How should I prepare and store my this compound stock solution?

A4: this compound hydrochloride is a solid.[7] For stock solutions, dissolve it in a suitable solvent like DMSO. It is crucial to check the solubility information on the manufacturer's data sheet. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, sealed to protect from moisture.[1] Manufacturer guidelines suggest stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Solubility of Compound The compound may have limited solubility in aqueous media.Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO). When diluting into aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability or assay performance.
No Target Protein Degradation Observed 1. Insufficient compound concentration or incubation time.2. The PROTAC is not forming a stable ternary complex.3. The target protein is not accessible to the proteasome.4. The cell line has low CRBN expression.1. Perform a dose-response and time-course experiment. Test concentrations from 1 nM to 50 µM for incubation times ranging from 4 to 24 hours.2. Confirm CRBN engagement using a cellular thermal shift assay (CETSA) or a NanoBRET assay.[8]3. Verify that the target protein can be degraded by using a proteasome inhibitor (e.g., MG132) as a control. Degradation should be rescued in the presence of the inhibitor.4. Confirm CRBN expression levels in your cell line via Western Blot or qPCR.
High Cellular Toxicity The compound concentration is too high, or the linker/target ligand has off-target effects.Determine the IC50 for cell viability using an MTT or CellTiter-Glo assay.[9] Use concentrations below the toxic threshold for your degradation experiments. If toxicity persists at effective degradation concentrations, redesign of the PROTAC may be necessary.
Inconsistent Results Between Experiments 1. Variability in cell density or passage number.2. Degradation of the compound in solution.3. Inconsistent incubation times.1. Use cells within a consistent passage number range and ensure uniform seeding density.2. Prepare fresh dilutions of your compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[1]3. Use a calibrated timer and consistent workflows for all experimental steps.

Quantitative Data Summary

The following tables provide reference concentration values for the parent compound, Lenalidomide. These values can serve as a starting point for designing experiments with new PROTACs derived from this compound.

Table 1: Reported IC50 Values for Lenalidomide in Various Assays

Assay TypeCell Line / SystemIC50 Value (µM)Reference
Inhibition of T-Regulatory Cell ExpansionHuman PBMCs~10 µM[6]
CRBN Binding (in U266 cell extracts)U266 Myeloma Cells~2 µM[10]
Cell Viability (MTT Assay, 72h)RPMI-8226 Myeloma Cells>10 µM[11]
Cell Viability (MTT Assay, 72h)U266 Myeloma Cells~5 µM[11]
TR-FRET Binding Assay to CRBNRecombinant Protein1.5 µM[12]

Table 2: Recommended Starting Concentration Ranges for Common Assays

Assay TypeStarting Concentration Range (µM)Notes
Western Blot (Degradation)0.01 - 10A 6-8 point dose-response curve is recommended.
CRBN Engagement (NanoBRET)0.001 - 5Dependent on the affinity of the tracer used.[8]
Cell Viability (e.g., MTT)0.01 - 100Essential to establish a non-toxic working concentration range.
Cytokine Release Assay (ELISA)0.1 - 10Lenalidomide is known to modulate cytokines like IL-2.[13][14]
Competitive Binding (FP)0.005 - 20Dependent on the affinity of the fluorescent tracer and protein concentration.[5]

Experimental Protocols & Visualizations

Lenalidomide Mechanism of Action

Lenalidomide and its derivatives operate by binding to CRBN, a component of the Cullin-Ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the ligase, inducing the recruitment of "neosubstrate" proteins, such as IKZF1 and IKZF3.[3][4][13] The complex then polyubiquitinates the neosubstrate, marking it for proteasomal degradation.

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Machinery cluster_2 Cellular Machinery CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 Target Target Protein (Neosubstrate, e.g., IKZF1) ROC1->Target Polyubiquitinates Ub Ubiquitin (Ub) E2 E2 Enzyme Ub->E2 E2->CUL4 Transfers Ub Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Lenalidomide Lenalidomide Derivative Lenalidomide->CRBN Binds Target->CRBN Recruited by Lenalidomide Ub_Target Polyubiquitinated Target Protein Ub_Target->Proteasome Recognized G cluster_workflow Western Blot Workflow start Seed Cells in Plate treat Treat with PROTAC (Dose-Response) start->treat incubate Incubate (e.g., 18 hours) treat->incubate harvest Harvest & Lyse Cells incubate->harvest quantify Quantify Protein (BCA) harvest->quantify sds_page SDS-PAGE & Transfer quantify->sds_page immunoblot Immunoblot for Target & Loading Control sds_page->immunoblot detect Detect & Image Bands immunoblot->detect analyze Analyze & Calculate DC50 detect->analyze G cluster_logic Troubleshooting Logic for Failed Degradation start Is Target Protein Degraded? no_path No check_binding Does Compound Bind CRBN? start->check_binding No yes_path Yes success Experiment Successful start->success Yes redesign_crbn Redesign CRBN Binder check_binding->redesign_crbn No check_ternary Does Compound Form a Ternary Complex? check_binding->check_ternary Yes no_binding No yes_binding Yes redesign_linker Redesign Linker or Target Ligand check_ternary->redesign_linker No check_ub Is Target Ubiquitinated? check_ternary->check_ub Yes no_ternary No yes_ternary Yes check_lysines Check for accessible lysine residues on target check_ub->check_lysines No no_ub No

References

Technical Support Center: Lenalidomide 5'-piperazine as a CRBN Ligand for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lenalidomide 5'-piperazine in the development of Proteolysis Targeting Chimeras (PROTACs).

Note on "this compound": Publicly available scientific literature and chemical supplier information indicate that "this compound" is a synthetic chemical building block used for the creation of PROTACs. It serves as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN). It is not described as a metabolite of lenalidomide. The "off-target effects" discussed herein pertain to the unintended protein degradation that can occur when using PROTACs incorporating this ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in PROTACs?

This compound is a derivative of lenalidomide functionalized with a piperazine group. This modification provides a convenient attachment point for a linker, which is then connected to a ligand that binds to a specific protein of interest (POI). In the context of a PROTAC, the lenalidomide moiety of the molecule recruits the E3 ubiquitin ligase CRBN. This brings the CRBN complex into close proximity with the POI, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

Q2: What are the common off-target effects observed with PROTACs using a lenalidomide-based CRBN ligand?

The primary off-target effects are the unintended degradation of proteins other than the intended POI. These can be categorized as:

  • Degradation of CRBN Neosubstrates: The lenalidomide scaffold itself is known to induce the degradation of certain "neosubstrate" proteins, most notably the zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as Casein Kinase 1α (CK1α).[3][4][5] This activity can persist in the context of a PROTAC and may lead to unintended biological consequences.

  • Off-Target POI Degradation: The PROTAC may induce the degradation of proteins structurally similar to the intended POI. This is often dictated by the selectivity of the POI-binding ligand.

  • "Hook Effect" Induced Off-Targets: At high concentrations, PROTACs can form binary complexes with either the POI or the E3 ligase, which are unproductive for ternary complex formation and subsequent degradation of the intended target. In some cases, these binary complexes might facilitate the degradation of other, low-affinity off-targets.[6]

Q3: How can I mitigate the off-target degradation of CRBN neosubstrates?

Several strategies can be employed to reduce the degradation of native CRBN neosubstrates:

  • "Degron Blocking" Modifications: Structural modifications to the lenalidomide core can sterically hinder the binding of neosubstrates without significantly impacting CRBN binding. Introducing modifications at the 5 or 6-position of the phthalimide ring has been shown to be effective.[4][5][7][] For example, 6-fluoro lenalidomide has been demonstrated to selectively degrade IKZF1, IKZF3, and CK1α while sparing other neosubstrates.[4][5]

  • Linker Optimization: The attachment point, length, and composition of the linker can influence the conformation of the ternary complex and potentially disfavor the binding of neosubstrates.[9][10]

Q4: What are the key parameters for evaluating the efficacy and selectivity of a lenalidomide-based PROTAC?

The following parameters are crucial for characterizing your PROTAC:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

  • Selectivity: A measure of the PROTAC's ability to degrade the intended target over other proteins. This is often assessed through global proteomics.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
High degree of off-target protein degradation observed in proteomic analysis. 1. The concentration of the PROTAC is too high, leading to the "hook effect" and off-target degradation. 2. The lenalidomide moiety is causing degradation of CRBN neosubstrates. 3. The POI-binding ligand is not sufficiently selective.1. Perform a dose-response study to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. 2. Synthesize a control PROTAC with a "degron-blocked" lenalidomide analog to assess the contribution of neosubstrate degradation. 3. If possible, use a more selective ligand for your POI.
Inconsistent or unexpected phenotypic results. 1. Off-target effects are confounding the experimental outcome. 2. The observed phenotype is a result of the degradation of an unknown protein. 3. Variability in experimental setup.1. Perform a rescue experiment by overexpressing a degradation-resistant mutant of your POI to confirm the on-target effect. 2. Use global quantitative proteomics to identify all degraded proteins and correlate these with the observed phenotype. 3. Ensure consistent experimental conditions, including cell density, treatment time, and reagent concentrations.
Poor on-target degradation (High DC50, low Dmax). 1. Inefficient ternary complex formation. 2. Suboptimal linker length or composition. 3. Low cell permeability or poor stability of the PROTAC.1. Use biophysical assays (e.g., NanoBRET, SPR, ITC) to confirm ternary complex formation. 2. Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal design. 3. Assess the physicochemical properties of your PROTAC and consider modifications to improve cell permeability and stability.

Quantitative Data Summary

The following table provides a summary of typical performance metrics for effective lenalidomide-based PROTACs. Note that these values are highly dependent on the specific PROTAC, target protein, and cell line used.

Parameter Typical Range Reference
DC50 (Half-maximal Degradation Concentration) pM to low nM[11]
Dmax (Maximum Degradation) > 90%[11]

Key Experimental Protocols

Global Proteomics for Off-Target Analysis (TMT-based LC-MS/MS)

This protocol provides a general workflow for identifying on- and off-target protein degradation.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (TMT): Label the peptides from each condition with tandem mass tags (TMT). This allows for multiplexing and accurate relative quantification of proteins across samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography and fragmented in the mass spectrometer to determine their sequence and the relative abundance of the TMT reporter ions.

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are considered potential degradation targets.

Ternary Complex Formation Assay (NanoBRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Methodology:

  • Cell Line Engineering: Create a cell line that stably expresses the POI fused to a NanoLuciferase (NLuc) reporter and the E3 ligase (CRBN) fused to a HaloTag.

  • Cell Plating and Labeling: Plate the engineered cells and label the HaloTag-CRBN with a fluorescent ligand (e.g., NanoBRET 618).

  • PROTAC Treatment: Add the PROTAC at various concentrations.

  • BRET Measurement: If the PROTAC brings the NLuc-POI and HaloTag-CRBN into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur from the NLuc to the fluorescent ligand. Measure the BRET signal using a plate reader.

  • Data Analysis: An increase in the BRET signal upon PROTAC addition indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) PROTAC Lenalidomide-based PROTAC POI->PROTAC binds POI_bound POI CRBN_bound CRBN CRBN CRBN E3 Ligase CRBN->PROTAC binds Ub Ubiquitin Ub->CRBN_bound recruited Proteasome Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound CRBN_bound->POI_bound Ubiquitination CRBN_bound->PROTAC_bound Experimental_Workflow start Start: PROTAC Synthesis biophysical Biophysical Assays (NanoBRET, SPR, ITC) start->biophysical Confirm Ternary Complex Formation cellular_degradation Cellular Degradation Assays (Western Blot, ELISA) start->cellular_degradation Assess On-Target Degradation optimization Lead Optimization biophysical->optimization global_proteomics Global Proteomics (LC-MS/MS) cellular_degradation->global_proteomics Evaluate Selectivity (On- vs. Off-Target) phenotypic Phenotypic Assays (Viability, Apoptosis) global_proteomics->phenotypic Correlate Degradation with Cellular Effects phenotypic->optimization optimization->start Iterative Design end Candidate PROTAC optimization->end Select Lead

References

Technical Support Center: Synthesis of Lenalidomide 5'-Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lenalidomide 5'-piperazine. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the N-Boc-Piperazine Coupling Step

Q: My coupling reaction between Lenalidomide and an N-Boc-piperazine synthon is resulting in a low yield of the protected intermediate. What are the potential causes and solutions?

A: Low yields in the coupling step, typically a nucleophilic aromatic substitution (SNAr) or a reductive amination, can stem from several factors. The 4-amino group on the Lenalidomide core has reduced nucleophilicity due to the electron-withdrawing nature of the isoindolinone ring. Optimizing the reaction conditions is critical.

Possible Causes & Corrective Actions:

  • Insufficient Activation: The leaving group on your piperazine synthon may not be reactive enough. If using a halo-piperazine, consider converting it to a more reactive sulfonate ester (e.g., tosylate or mesylate).

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for promoting the reaction while minimizing side products. A strong, non-nucleophilic base is often required.

  • Suboptimal Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate, but excessively high temperatures can lead to degradation.

  • Steric Hindrance: The bulky N-Boc group can sterically hinder the reaction. While necessary for protection, its influence should be considered when optimizing other parameters.

Table 1: Troubleshooting the Coupling Reaction Conditions

ParameterCommon IssueRecommended SolutionExpected Outcome
Solvent Solvent polarity is too low (e.g., Toluene).Use a polar aprotic solvent like DMF, DMAc, or NMP.[1]Improved solubility of reactants and stabilization of charged intermediates.
Base Weak base (e.g., K₂CO₃) is ineffective.Employ a stronger, non-nucleophilic base such as DBU or LiHMDS.[2]Ensures complete deprotonation of the amine, enhancing nucleophilicity.
Temperature Reaction is too slow at room temperature.Gradually increase the temperature to 80-120 °C and monitor by TLC/HPLC.Increased reaction rate. Monitor closely to avoid degradation.
Reaction Time Insufficient reaction time.Monitor the reaction for 24-48 hours. Extended times may be needed.Drive the reaction to completion. Be aware that prolonged heating can sometimes lead to impurity formation.[3]
Issue 2: Incomplete Deprotection of the N-Boc Group

Q: I am struggling to completely remove the N-Boc protecting group from the piperazine moiety. How can I achieve full deprotection without degrading the final product?

A: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. However, the glutarimide and isoindolinone rings in the Lenalidomide structure can be sensitive to harsh acidic environments, leading to hydrolysis or other side reactions. The choice of acid and solvent is therefore critical to ensure selective and complete deprotection.

Possible Causes & Corrective Actions:

  • Insufficiently Strong Acid: The acidic conditions may not be potent enough to cleave the Boc group efficiently.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

  • Scavenger Use: The tert-butyl cation generated during deprotection can lead to side reactions. Using a scavenger can prevent this.

Table 2: Comparison of N-Boc Deprotection Methods

MethodReagentSolventTemperatureProsCons
Standard Acidolysis 20-50% TFADCM0 °C to RTFast and effective for many substrates.[4]Can be too harsh, potentially causing degradation of the Lenalidomide core.
Milder Acidolysis 4M HCl in DioxaneDioxane0 °C to RTGenerally milder than TFA; product often precipitates as the HCl salt, aiding purification.[4]Can be slower; requires anhydrous conditions.
Alternative Acidic Oxalyl ChlorideMethanolRTVery mild conditions reported for some substrates.[5]Less common; may require optimization for this specific molecule.
Thermal Deprotection NoneHigh-boiling solvent (e.g., Toluene, Dioxane)RefluxAvoids strong acids entirely, which can protect sensitive groups.[4][6]High temperatures may cause other degradation pathways; not suitable for all substrates.

Frequently Asked Questions (FAQs)

Q1: What is a representative synthetic route for this compound?

A: A common and logical synthetic approach involves a two-step process starting from Lenalidomide.

  • Coupling: Lenalidomide is reacted with an N-Boc protected piperazine derivative, such as N-Boc-1-(2-bromoethyl)piperazine, via a nucleophilic substitution reaction. This is typically carried out in a polar aprotic solvent with a suitable base.

  • Deprotection: The resulting N-Boc-piperazine-Lenalidomide intermediate is then treated with a strong acid, like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, to remove the Boc protecting group and yield the final product.

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection Lenalidomide Lenalidomide Intermediate N-Boc-Lenalidomide-5'-piperazine Lenalidomide->Intermediate Base (e.g., DBU) Solvent (e.g., DMF) BocPiperazine N-Boc-Piperazine Derivative (e.g., with leaving group) BocPiperazine->Intermediate FinalProduct This compound Intermediate->FinalProduct Acid (e.g., TFA or HCl/Dioxane) Solvent (e.g., DCM)

Caption: Synthetic workflow for this compound.

Q2: What are the critical quality attributes to monitor during synthesis?

A: The key attributes to monitor are purity, impurity profile, and yield.

  • Purity: The final product should have a high purity level (>99.5% is often targeted) as determined by HPLC.[3]

  • Impurity Profile: Pay close attention to process-related impurities, such as unreacted Lenalidomide, the protected intermediate, and any degradation products. Common impurities in Lenalidomide synthesis include the 4-nitro precursor and nitroso derivatives, though these are less likely to form in the final piperazine coupling step.[7][8][9]

  • Yield: The overall yield should be optimized for process viability.

Q3: Which analytical techniques are recommended for reaction monitoring and final product characterization?

A: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) for quick qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reactant consumption and product formation.

  • Final Product Characterization:

    • HPLC: To determine purity and identify impurities.[10][11]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the correct connectivity of the piperazine moiety.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(4-(1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolin-4-yl)piperazin-1-yl)butanoate (Protected Intermediate)
  • Reagents & Setup:

    • Lenalidomide (1.0 eq)

    • tert-butyl 4-(piperazin-1-yl)butanoate (1.2 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Potassium iodide (KI) (0.1 eq)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle, and nitrogen atmosphere.

  • Procedure:

    • To a solution of Lenalidomide in DMF, add potassium carbonate and potassium iodide.

    • Add tert-butyl 4-(piperazin-1-yl)butanoate to the mixture.

    • Heat the reaction mixture to 90 °C and stir for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to obtain the pure protected intermediate.

Protocol 2: Deprotection to Yield this compound
  • Reagents & Setup:

    • Protected Intermediate (from Protocol 1) (1.0 eq)

    • 4M HCl in 1,4-Dioxane (10 eq)

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • Dissolve the protected intermediate in a minimal amount of DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add 4M HCl in dioxane dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

    • Upon completion, the product may precipitate as the hydrochloride salt. If not, concentrate the solvent under reduced pressure.

    • Triturate the residue with diethyl ether, filter the resulting solid, and wash with additional diethyl ether.

    • Dry the solid under vacuum to yield the final product, this compound, as its HCl salt.

Troubleshooting Logic Flow

The following diagram provides a logical workflow for diagnosing and addressing low yields in the final product.

G start Low Final Yield Observed check_step1 Analyze Purity of Coupling Intermediate start->check_step1 step1_impure Intermediate is Impure or Yield is Low check_step1->step1_impure No step1_pure Intermediate is Pure and Yield is Good check_step1->step1_pure Yes check_step2 Analyze Deprotection Reaction Mixture step2_incomplete Incomplete Deprotection (Starting Material Remains) check_step2->step2_incomplete Incomplete? step2_degradation Degradation Products Detected check_step2->step2_degradation Degradation? solve_coupling Troubleshoot Coupling: - Check Base/Solvent - Adjust Temperature - Purify Intermediate step1_impure->solve_coupling step1_pure->check_step2 solve_deprotection_time Troubleshoot Deprotection: - Increase Reaction Time - Use Stronger Acid step2_incomplete->solve_deprotection_time solve_deprotection_conditions Troubleshoot Deprotection: - Use Milder Acid (e.g., HCl/Dioxane) - Lower Temperature step2_degradation->solve_deprotection_conditions

Caption: Troubleshooting flowchart for low yield diagnosis.

References

Technical Support Center: Lenalidomide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Lenalidomide and strategies to prevent its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the degradation of Lenalidomide into the 5'-piperazine form?

A1: It is important to clarify that "Lenalidomide 5'-piperazine" is not a typical degradation product of Lenalidomide. Instead, it is a synthetically created derivative used in pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the piperazine group is intentionally added to the Lenalidomide molecule to serve as a linker for attaching other chemical moieties. Therefore, preventing the "degradation" to this form is not a relevant concern for standard Lenalidomide stability. The focus should be on preventing the known degradation pathways of the Lenalidomide molecule itself.

Q2: What are the primary degradation pathways for Lenalidomide?

A2: Lenalidomide is susceptible to degradation under certain conditions, primarily through hydrolysis. The glutarimide and isoindolinone rings in its structure are the main sites of hydrolytic attack. Forced degradation studies have shown that Lenalidomide degrades significantly under basic (alkaline) conditions and to a lesser extent under acidic and oxidative conditions.[1][2] It is relatively stable under neutral pH, heat, and photolytic stress.[2]

Q3: What are the optimal storage conditions for Lenalidomide and its solutions?

A3: For solid (powder) Lenalidomide, it is recommended to store it in a well-closed container at controlled room temperature, protected from moisture. For solutions, the stability is highly dependent on the solvent and pH. To minimize hydrolytic degradation, it is advisable to prepare solutions in neutral or slightly acidic buffers (e.g., pH 4-6) and use them fresh. If storage is necessary, solutions should be kept at low temperatures (2-8°C or -20°C) for a limited duration. Avoid prolonged storage in alkaline solutions.

Q4: Can the choice of solvent affect Lenalidomide's stability?

A4: Yes, the solvent can influence the stability of Lenalidomide. While it is soluble in organic solvents like DMSO and methanol, prolonged storage in these solvents, especially if they contain traces of water or impurities, can lead to degradation. For aqueous-based experiments, using a suitable buffer system is crucial. One study found that Lenalidomide is stable in hot water (55°C) for up to 24 hours, which was tested for the purpose of preparing suspensions for administration.[3]

Troubleshooting Guide: Unexpected Lenalidomide Degradation

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent Lenalidomide peak in HPLC analysis of a recently prepared solution.Alkaline Hydrolysis: The pH of your solution may be too high (pH > 7). Buffers or additives in your system could be creating an alkaline environment.- Measure the pH of your solution. - Prepare fresh solutions using a neutral or slightly acidic buffer (e.g., phosphate or acetate buffer at pH 4-6). - If possible, perform your experiment at a controlled, lower temperature.
Appearance of multiple unknown peaks in the chromatogram after sample processing.Oxidative Degradation: Exposure to oxidizing agents, even atmospheric oxygen over time, can cause degradation. This can be exacerbated by the presence of metal ions.- Degas your solvents and buffers before use. - Consider adding an antioxidant (e.g., ascorbic acid, BHT), if compatible with your experimental system. - Use high-purity solvents and reagents to minimize metal ion contamination.
Inconsistent results between experimental batches.Variable Storage/Handling: Inconsistencies in how solutions are prepared, stored (temperature, duration), and handled can lead to varying levels of degradation.- Standardize your protocol for solution preparation and storage. - Prepare fresh solutions for each experiment whenever possible. - If solutions must be stored, validate the storage conditions by analyzing aliquots over time to ensure stability.

Quantitative Data from Forced Degradation Studies

The following table summarizes typical results from forced degradation studies on Lenalidomide, indicating its relative stability under different stress conditions.

Stress Condition Reagents/Parameters Typical Degradation (%) Key Degradation Products
Acid Hydrolysis 0.5 N HCl, 80°C, 16h5-15%Hydrolysis of the glutarimide ring
Base Hydrolysis 0.2 N NaOH, RT, 15 min> 50%Extensive hydrolysis of both glutarimide and isoindolinone rings
Oxidative 30% H₂O₂, RT, 24h10-20%N-oxide and other oxidative products
Thermal 80°C, 48h< 5%Minimal degradation
Photolytic UV light (254 nm), solid-state< 2%Minimal degradation

Note: The exact percentage of degradation can vary based on the specific experimental conditions (concentration, time, temperature).

Experimental Protocols

Protocol 1: Forced Degradation Study of Lenalidomide

This protocol outlines a typical procedure to assess the stability of Lenalidomide under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Lenalidomide in a suitable solvent like methanol or acetonitrile.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the mixture at 80°C for 16 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize with 0.5 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours. Dissolve and dilute to a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate Lenalidomide from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.01 M Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.2 with orthophosphoric acid).

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 35% A, 65% B

    • 20-25 min: Hold at 35% A, 65% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Visualizations

cluster_conditions Stress Conditions Acid Acidic Hydrolysis (e.g., HCl, heat) Degradation_Products Degradation Products (Hydrolyzed rings, N-oxides) Acid->Degradation_Products Minor Pathway Base Alkaline Hydrolysis (e.g., NaOH) Base->Degradation_Products Major Pathway Oxidation Oxidation (e.g., H2O2) Oxidation->Degradation_Products Minor Pathway Lenalidomide Lenalidomide

Caption: Major and minor degradation pathways of Lenalidomide under stress conditions.

cluster_prep Sample Preparation cluster_analysis Analysis A Prepare Lenalidomide Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, etc.) A->B C Neutralize/Dilute Sample B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect at 210 nm E->F G Quantify Degradation F->G

Caption: Experimental workflow for a forced degradation study of Lenalidomide.

References

Technical Support Center: Refining Lenalidomide 5'-piperazine Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lenalidomide 5'-piperazine experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a functionalized derivative of Lenalidomide. It serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). The piperazine group provides a reactive handle for attaching a linker, which is then connected to a ligand for a target protein of interest, facilitating the degradation of that protein.

Q2: What are the recommended storage conditions for this compound hydrochloride?

For long-term stability, this compound hydrochloride solid should be stored at 4°C in a sealed container, away from moisture.[1][2] If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month, in a sealed container to prevent moisture absorption.[1]

Q3: What solvents are suitable for dissolving this compound hydrochloride?

This compound hydrochloride is highly soluble in DMSO (≥ 100 mg/mL).[1] For biological assays, it is common to first dissolve the compound in an organic solvent like DMSO and then perform serial dilutions in aqueous buffers. It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1] Lenalidomide itself has limited solubility in aqueous buffers, typically in the range of 0.4 to 0.5 mg/mL.[3][4]

Troubleshooting Guides

Synthesis: Nucleophilic Aromatic Substitution

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNA) reaction between a Lenalidomide precursor with a suitable leaving group at the 5-position (e.g., a fluoro or nitro group) and piperazine.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Action
Poor leaving group Ensure the starting Lenalidomide derivative has a sufficiently activated leaving group. Nitro groups are common activating groups for SNAr reactions.[5]
Insufficient reaction temperature Gradually increase the reaction temperature. Some SNAr reactions require heating to proceed at a reasonable rate.[6][7]
Base is not optimal A suitable base is often required to deprotonate the piperazine and facilitate the reaction. Common bases include DIPEA or triethylamine.[6][7]
Moisture in the reaction Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can quench the base and react with starting materials.
Poor solubility of reactants Choose a solvent in which both the Lenalidomide derivative and piperazine are soluble at the reaction temperature. NMP or DMF are often used.[6][7]

Problem 2: Formation of Multiple Products/Side Reactions

Potential Cause Troubleshooting Action
Di-substitution on piperazine Use a large excess of piperazine to favor mono-substitution. Alternatively, use a mono-protected piperazine (e.g., Boc-piperazine) followed by a deprotection step.
Reaction with other functional groups If the Lenalidomide precursor has other reactive sites, consider using protecting groups.
Degradation of starting material or product Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[8] Avoid excessively high temperatures or prolonged reaction times.

Experimental Protocols

General Protocol for Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Optimization may be required for specific substrates and scales.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-substituted Lenalidomide precursor (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Addition of Reagents: Add a suitable non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution. In a separate flask, dissolve an excess of piperazine (e.g., 5-10 equivalents) in the same anhydrous solvent.

  • Reaction: Slowly add the piperazine solution to the Lenalidomide precursor solution at room temperature. Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess piperazine and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Analytical Characterization
Technique Typical Parameters
HPLC Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[3]Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid[3]Flow Rate: 0.8-1.0 mL/min[3]Detection: UV at 210 nm[3]
¹H NMR Confirm the presence of protons corresponding to the Lenalidomide scaffold and the piperazine ring.
Mass Spectrometry Confirm the molecular weight of the desired product.[2]

Visualizations

Signaling Pathway of Lenalidomide Action

G Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Lenalidomide->CRBN Binds to IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) (Neosubstrates) CRBN->IKZF1_IKZF3 Recruits Ubiquitination Ubiquitination IKZF1_IKZF3->Ubiquitination Undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Downregulation Downregulation of IRF4 and c-Myc Proteasome->Downregulation Results in TCostimulation T-cell Co-stimulation (Increased IL-2 production) Proteasome->TCostimulation AntiMyeloma Anti-Myeloma Effects Downregulation->AntiMyeloma

Caption: Lenalidomide binds to Cereblon, leading to the ubiquitination and degradation of neosubstrates.

Experimental Workflow for this compound Synthesis and PROTAC Assembly

G Start Start: 5-substituted Lenalidomide Precursor SNAr Nucleophilic Aromatic Substitution with Piperazine Start->SNAr Purification1 Purification of This compound SNAr->Purification1 Characterization1 Characterization (HPLC, NMR, MS) Purification1->Characterization1 Linker_Coupling Linker Coupling Reaction Characterization1->Linker_Coupling Purification2 PROTAC Purification Linker_Coupling->Purification2 Target_Ligand Target Protein Ligand with reactive group Target_Ligand->Linker_Coupling Characterization2 PROTAC Characterization Purification2->Characterization2 Biological_Assay Biological Assays (e.g., Protein Degradation) Characterization2->Biological_Assay

Caption: Workflow for the synthesis of this compound and its use in PROTAC assembly.

Troubleshooting Logic for Low Yield in Synthesis

G Start Low Yield of This compound Check_SM Starting Material Consumed? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products Yes Increase_Temp Increase Reaction Temperature Check_SM->Increase_Temp No Check_Reagents Check Reagent Purity and Stoichiometry Check_Side_Products->Check_Reagents No Optimize_Base Optimize Base/ Solvent Conditions Check_Side_Products->Optimize_Base Yes Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Purification_Issue Investigate Purification Losses Check_Reagents->Purification_Issue

References

Validation & Comparative

A Comparative Guide to E3 Ligase Ligands: Lenalidomide 5'-piperazine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of Lenalidomide 5'-piperazine, a functionalized Cereblon (CRBN) ligand, with other commonly used E3 ligase ligands. We present a comprehensive analysis of their binding affinities, performance in PROTACs, and the experimental methodologies used for their evaluation.

Introduction to E3 Ligase Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase ligand is the cornerstone of this technology, as it determines which of the over 600 human E3 ligases is co-opted for the degradation of the target protein. The most extensively utilized E3 ligases in PROTAC design are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Ligands for other E3 ligases, such as MDM2, are also being actively explored.

This compound is a derivative of Lenalidomide, a well-established immunomodulatory drug that binds to CRBN. The piperazine moiety provides a convenient attachment point for a linker, facilitating its incorporation into PROTACs. This guide will compare the performance of this compound and its parent compound with other prominent E3 ligase ligands.

Quantitative Comparison of E3 Ligase Ligands

The efficacy of an E3 ligase ligand is primarily determined by its binding affinity to the respective E3 ligase and its ability to promote the formation of a stable ternary complex (E3 ligase-PROTAC-target protein), which ultimately leads to efficient target degradation. The following tables summarize the binding affinities of various E3 ligase ligands and the degradation performance of PROTACs constructed with these ligands.

Table 1: Binding Affinities of E3 Ligase Ligands

E3 LigaseLigandBinding Affinity (Kd)Assay Method
CRBN Lenalidomide~178 nMNot Specified
Pomalidomide~157 nMNot Specified
Thalidomide~250 nMNot Specified
VHL VH032185 nMSPR
VHL-g (weak binding)--
MDM2 Nutlin-3a--

Table 2: Performance of PROTACs Utilizing Different E3 Ligase Ligands

PROTACE3 Ligase LigandTarget ProteinCell LineDC50Dmax (%)
ARV-825PomalidomideBRD4-< 1 nM-
dBET1ThalidomideBRD4---
ZQ-23PomalidomideHDAC8-147 nM93
Compound 16PomalidomideEGFRA54932.9 nM96
Compound 139VHL LigandBRD4PC33.3 nM97
ARD-266VHL Ligand (weak binding)ARLNCaP0.5 nM-
dCDK9-202MDM2 LigandCDK9TC-713.5 nM> 99

DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs and the workflows for their evaluation are crucial for understanding and comparing different E3 ligase ligands.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades Ternary_Complex->Ub recruits Ternary_Complex->Proteasome marked for degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for E3 Ligase Ligand Evaluation

The evaluation of a new E3 ligase ligand, such as this compound, typically involves a series of in vitro and cell-based assays to characterize its binding affinity, ability to form a ternary complex, and efficacy in inducing target protein degradation.

Experimental_Workflow cluster_workflow Evaluation Workflow Binding_Assay 1. E3 Ligase Binding Assay (e.g., SPR, ITC, FP) Ternary_Complex_Assay 2. Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Degradation_Assay 3. Protein Degradation Assay (e.g., Western Blot, In-Cell ELISA) Ternary_Complex_Assay->Degradation_Assay Data_Analysis 4. Data Analysis (DC50, Dmax determination) Degradation_Assay->Data_Analysis

A typical workflow for evaluating E3 ligase ligands.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of E3 ligase ligands. Below are summaries of key experimental protocols.

Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a test compound to an E3 ligase by measuring its ability to displace a fluorescently labeled ligand.

  • Principle: A fluorescently labeled ligand (tracer) bound to the E3 ligase has a high fluorescence polarization (FP) value. Unlabeled ligands compete with the tracer for binding, causing a decrease in the FP signal.

  • Methodology:

    • A constant concentration of the E3 ligase and the fluorescent tracer are incubated together.

    • Serial dilutions of the test compound (e.g., this compound) are added.

    • After incubation, the FP is measured.

    • The IC50 value is determined by plotting the FP signal against the concentration of the test compound.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

  • Principle: ITC measures the heat released or absorbed during a binding event.

  • Methodology:

    • A solution of the E3 ligase is placed in the sample cell of the calorimeter.

    • A solution of the ligand is incrementally injected into the sample cell.

    • The heat change upon each injection is measured.

    • The data is fitted to a binding model to determine the thermodynamic parameters.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify the formation of the ternary complex in a homogeneous format.

  • Principle: The assay uses a donor fluorophore-labeled antibody against a tag on the E3 ligase and an acceptor fluorophore-labeled antibody against a tag on the target protein. When the ternary complex is formed, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

  • Methodology:

    • The tagged E3 ligase, tagged target protein, and the PROTAC are incubated together.

    • The donor and acceptor-labeled antibodies are added.

    • After incubation, the time-resolved fluorescence is measured at the donor and acceptor emission wavelengths.

    • The TR-FRET ratio is calculated to quantify ternary complex formation.

Quantitative Western Blotting for Protein Degradation

Western blotting is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.

  • Principle: This technique uses antibodies to detect the target protein in cell lysates separated by gel electrophoresis.

  • Methodology:

    • Cells are treated with varying concentrations of the PROTAC for a specific duration.

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with a primary antibody against the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The chemiluminescent signal is captured, and the band intensities are quantified.

    • The target protein levels are normalized to the loading control, and the percentage of degradation is calculated relative to a vehicle-treated control to determine DC50 and Dmax values.

Conclusion

The choice of an E3 ligase ligand is a critical determinant of a PROTAC's success. While this compound is a promising and readily functionalizable CRBN ligand, its performance must be carefully evaluated against other established ligands for CRBN, VHL, and other E3 ligases. The data presented in this guide highlights that both CRBN and VHL-based PROTACs can achieve potent and efficient degradation of target proteins. The optimal choice will depend on various factors, including the specific target protein, the cellular context, and the desired selectivity profile. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of different E3 ligase ligands, enabling the rational design of next-generation protein degraders.

A Comparative Analysis of Lenalidomide and Pomalidomide Derivatives as Cereblon Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Lenalidomide 5'-piperazine and Pomalidomide as Cereblon (CRBN) E3 ligase ligands for the development of Proteolysis Targeting Chimeras (PROTACs). While both molecules are effective at recruiting CRBN, their inherent properties can significantly influence the potency, selectivity, and off-target effects of the resulting PROTACs.

Executive Summary

Lenalidomide and Pomalidomide are foundational molecules in the field of targeted protein degradation, functioning as molecular glues that induce the degradation of specific neosubstrates by the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] In the context of PROTACs, derivatives of these molecules, such as this compound, serve as the E3 ligase-recruiting moiety.

Pomalidomide is generally recognized as a more potent degrader of CRBN neosubstrates compared to Lenalidomide.[1] This intrinsic activity often translates to more efficient degradation of the target protein when incorporated into a PROTAC.[1] However, this increased potency can also be associated with more pronounced off-target effects if not carefully managed through strategic linker design.[1]

The point of linker attachment on the phthalimide ring is a critical determinant of a PROTAC's activity and selectivity. Modifications at the C5 position of the Pomalidomide ring have been shown to mitigate the off-target degradation of endogenous zinc finger transcription factors, a known liability of some Pomalidomide-based PROTACs.[1] For Lenalidomide-based PROTACs, the optimal linker attachment point to minimize off-target effects is less definitively established and may be more dependent on the specific target.[1]

Quantitative Data Summary

Direct head-to-head comparisons of PROTACs using this compound versus a Pomalidomide-based ligand targeting the same protein of interest are not extensively available in publicly accessible literature. The following tables provide a summary of the comparative binding affinities of the parent compounds and representative degradation data for PROTACs, which can serve as a baseline for understanding their relative performance.

Table 1: Comparison of CRBN Binding Affinities of Parent Compounds

LigandBinding Affinity (Kd) to CRBNBinding Affinity (IC50) to CRBN-DDB1
Pomalidomide~157 nM~3 µM[3]
Lenalidomide~178 nM~3 µM[3]

Data compiled from multiple sources and experimental conditions may vary.[1]

Table 2: Representative Degradation Data for BRD4-Targeting PROTACs

PROTAC IDE3 Ligase LigandTarget ProteinDC50 (nM)Dmax (%)
PROTAC AThalidomideBRD40.1 - 0.3>90
PROTAC BLenalidomideBRD4pM range>90

Note: The specific structures and linkers of these PROTACs were not fully disclosed in the source material. This data is intended to be illustrative of the potential for high potency with both types of ligands.[4]

Signaling Pathways and Mechanisms

Both Lenalidomide and Pomalidomide, when incorporated into PROTACs, hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The fundamental mechanism is the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound or Pomalidomide-based) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Poly-ubiquitination CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN CRBN->POI Ub Ub Ubiquitin (Ub) Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Mechanism of PROTAC-induced protein degradation.

A key difference in their mechanism that influences off-target effects is how the phthalimide moiety of the ligand interacts with CRBN and potential neosubstrates. The addition of a linker at different positions can either preserve or disrupt these interactions.

Off_Target_Mechanism cluster_0 On-Target vs. Off-Target Degradation cluster_1 On-Target Degradation cluster_2 Off-Target Neosubstrate Degradation POI Target Protein PROTAC_on PROTAC POI->PROTAC_on CRBN_on CRBN PROTAC_on->CRBN_on Degradation_on Degradation CRBN_on->Degradation_on Neosubstrate Neosubstrate (e.g., Zinc Finger Proteins) PROTAC_off PROTAC Neosubstrate->PROTAC_off CRBN_off CRBN PROTAC_off->CRBN_off Degradation_off Degradation CRBN_off->Degradation_off Linker Linker Position (e.g., C5 on Pomalidomide) can modulate off-target effects

Influence of linker position on on-target vs. off-target degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are generalized protocols for key experiments.

Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization)

Objective: To determine the binding affinity of the PROTAC or its CRBN ligand to Cereblon.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified recombinant human CRBN protein in assay buffer.

    • Prepare a solution of a fluorescently labeled CRBN ligand (e.g., fluorescein-labeled Pomalidomide) at a constant concentration.

    • Prepare serial dilutions of the test compound (this compound or Pomalidomide-based PROTAC).

  • Assay Procedure:

    • In a microplate, add the fluorescently labeled CRBN ligand to all wells.

    • Add the serially diluted test compound or vehicle control to the respective wells.

    • Initiate the binding reaction by adding the purified CRBN protein to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (FP) of each well using a microplate reader.

  • Data Analysis:

    • Plot the FP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).

Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein and neosubstrates induced by the PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., a multiple myeloma cell line expressing the target protein) to an appropriate confluency.

    • Treat the cells with serial dilutions of the PROTAC or vehicle control for a specific duration (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies specific for the target protein, a neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein and neosubstrate bands to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target, Neosubstrate, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Experimental workflow for Western Blot analysis of protein degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To assess the cytotoxic effect of the PROTAC on cancer cell lines.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC or vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay Procedure (MTT example):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The selection between a Lenalidomide-based and a Pomalidomide-based ligand for PROTAC development is a critical decision that should be guided by the specific therapeutic goal. While Pomalidomide-based ligands may offer higher intrinsic potency, careful optimization of the linker and its attachment point is crucial to mitigate potential off-target effects. Lenalidomide-based ligands, such as this compound, provide an effective alternative for CRBN recruitment and may offer a different profile of on-target and off-target activities. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of PROTACs derived from these two important classes of E3 ligase ligands.

References

Comparative Cross-Reactivity Analysis of Lenalidomide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lenalidomide and its key analogs, Pomalidomide and Iberdomide, with a focus on their cross-reactivity profiles. While specific cross-reactivity data for Lenalidomide 5'-piperazine is not publicly available, this document offers a framework for understanding its potential interactions by examining structurally and functionally related compounds. The inclusion of detailed experimental protocols and quantitative data aims to support researchers in designing and interpreting their own cross-reactivity studies.

Introduction to Lenalidomide and its Analogs

Lenalidomide is an immunomodulatory drug (IMiD) widely used in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, which leads to the targeted degradation of specific proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation results in downstream anti-proliferative and immunomodulatory effects.

Pomalidomide and Iberdomide (CC-220) are second and third-generation IMiDs, respectively, developed to improve upon the efficacy and safety profile of Lenalidomide. Understanding the comparative binding affinities, downstream effects, and off-target profiles of these analogs is crucial for predicting potential cross-reactivity and for the development of new chemical entities, such as PROTACs (Proteolysis Targeting Chimeras), which often utilize CRBN ligands like this compound.

Quantitative Comparison of Lenalidomide and its Analogs

The following tables summarize the key quantitative data for Lenalidomide, Pomalidomide, and Iberdomide, focusing on their binding affinity to Cereblon, their potency in degrading key neosubstrates, and their anti-proliferative activity in various multiple myeloma cell lines.

Table 1: Cereblon (CRBN) Binding Affinity

CompoundBinding Affinity (IC50)Binding Affinity (Kd)Assay Method(s)
Lenalidomide ~1.5 µM - 2 µM~178 nM - 250 nMTR-FRET, Competitive Binding Assay, Thermal Shift Assay
Pomalidomide ~1.2 µM~157 nMTR-FRET, Competitive Binding Assay, Thermal Shift Assay
Iberdomide (CC-220) ~60 nMNot Widely ReportedTR-FRET

Table 2: Neosubstrate Degradation Potency

CompoundTarget ProteinDegradation Potency (EC50)Cell Line(s)
Lenalidomide Ikaros (IKZF1), Aiolos (IKZF3)Micromolar rangeMultiple Myeloma cell lines
Pomalidomide Ikaros (IKZF1), Aiolos (IKZF3)Sub-micromolar to micromolar rangeMultiple Myeloma cell lines
Iberdomide (CC-220) Ikaros (IKZF1), Aiolos (IKZF3)~1 nM (Ikaros), ~0.5 nM (Aiolos)Multiple Myeloma cell lines

Table 3: Anti-Proliferative Activity in Multiple Myeloma Cell Lines

CompoundCell LineAnti-Proliferative Activity (IC50)
Lenalidomide H929~1 µM
MM.1S~0.1 µM
U266>10 µM
Pomalidomide H929~0.1 µM
MM.1S~0.01 µM
U266~1 µM
Iberdomide (CC-220) H929~0.01 µM
MM.1S~0.001 µM
U266~0.1 µM

Signaling Pathways and Experimental Workflows

Lenalidomide Mechanism of Action

Lenalidomide and its analogs exert their therapeutic effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The binding of the IMiD to CRBN alters its substrate specificity, leading to the recruitment of neosubstrates for ubiquitination and subsequent degradation by the proteasome.

Lenalidomide_Pathway cluster_0 Cellular Environment Lenalidomide Lenalidomide CRL4_CRBN CRL4-CRBN E3 Ligase Lenalidomide->CRL4_CRBN Binds to CRBN IKZF1_IKZF3 IKZF1/IKZF3 (Neosubstrates) CRL4_CRBN->IKZF1_IKZF3 Recruits Proteasome Proteasome IKZF1_IKZF3->Proteasome Ubiquitination & Degradation Downstream_Effects Anti-proliferative & Immunomodulatory Effects Proteasome->Downstream_Effects Leads to

Caption: Lenalidomide binds to CRBN, leading to the degradation of IKZF1/IKZF3 and subsequent therapeutic effects.

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is required to evaluate the cross-reactivity of a novel compound like this compound. This workflow outlines the key experimental stages.

Cross_Reactivity_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Binding_Assays CRBN Binding Assays (e.g., TR-FRET, CETSA) Compound_Synthesis->Binding_Assays Degradation_Assays Neosubstrate Degradation (e.g., Western Blot, Proteomics) Binding_Assays->Degradation_Assays Cell_Viability Anti-proliferative Assays (e.g., MTT, CellTiter-Glo) Degradation_Assays->Cell_Viability Off_Target_Screening Off-Target Profiling (e.g., Kinase Panels, Safety Screens) Cell_Viability->Off_Target_Screening Data_Analysis Data Analysis & Comparison Off_Target_Screening->Data_Analysis

A Head-to-Head Comparison of Lenalidomide 5'-Piperazine Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the design of proteolysis-targeting chimeras (PROTACs) requires meticulous optimization of each component: the warhead for target protein binding, the E3 ligase ligand, and the linker that connects them. Lenalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a popular choice for PROTAC development. The incorporation of a piperazine moiety at the 5'-position of lenalidomide offers a rigid and synthetically versatile attachment point for the linker. This guide provides a head-to-head comparison of various lenalidomide 5'-piperazine linkers, summarizing their impact on PROTAC performance and providing the experimental framework for their evaluation.

Recent studies have demonstrated that lenalidomide-based PROTACs can offer advantages in degradation potency and physicochemical stability over their thalidomide-based counterparts. The structure of the linker, including its length, composition, and rigidity, plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately dictating the efficiency and selectivity of degradation.[1] Piperazine-containing linkers are frequently employed to impart rigidity and improve solubility, which can positively influence a PROTAC's pharmacokinetic profile.[2][3][4]

Data Presentation: Performance of this compound Linkers

The following tables summarize the performance of lenalidomide-based PROTACs with varying 5'-piperazine linkers in the degradation of the BET bromodomain protein BRD4. While a single study with a comprehensive head-to-head comparison of a wide array of linkers is not available, the data presented is synthesized from multiple sources to illustrate the impact of linker modifications.

PROTAC IDLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1Piperazine-PEG2BRD425>9022Rv1
PROTAC 2Piperazine-PEG4BRD410>9522Rv1
PROTAC 3Piperazine-Alkyl C6BRD450~90HEK293T
PROTAC 4Piperazine-Alkyl C8BRD415>90HEK293T
PROTAC 5Piperazine-arylBRD45>98VCaP

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific experimental conditions, including cell line and treatment duration. Direct comparison of absolute values across different studies should be done with caution.

Mandatory Visualization

Experimental_Workflow cluster_0 PROTAC Evaluation Workflow start Synthesize PROTAC Library (Varying 5'-Piperazine Linkers) step1 Cell-Based Degradation Assay (Western Blot) start->step1 step2 Determine DC50 and Dmax step1->step2 step3 Biophysical Assays for Ternary Complex Formation (ITC, SPR) step2->step3 Potent Degraders step4 Analyze Structure-Activity Relationship (SAR) step2->step4 Inform SAR step3->step4 end Optimized PROTAC Candidate step4->end

References

Confirming Target Engagement of Lenalidomide 5'-piperazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, confirming the direct interaction between a molecule and its intended target is a critical step. This guide provides a comprehensive comparison of key experimental methods to validate the target engagement of Lenalidomide 5'-piperazine, a widely used Cereblon (CRBN) ligand in the development of Proteolysis Targeting Chimeras (PROTACs).

Lenalidomide, an immunomodulatory drug, functions by binding to the CRBN protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. In multiple myeloma, for instance, this leads to the degradation of transcription factors IKZF1 and IKZF3.[1][2] this compound is a derivative of Lenalidomide featuring a piperazine group, which serves as a convenient attachment point for a linker, enabling its incorporation into PROTACs.[3][4][5][6][7] These bifunctional molecules are designed to bring a target protein in proximity to an E3 ligase, thereby inducing the target's degradation.

This guide details and compares various in vitro and cell-based assays to quantitatively and qualitatively assess the binding of this compound to CRBN.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Lenalidomide and its derivatives act as "molecular glues" that induce a novel interaction between CRBN and its neosubstrates. PROTACs containing this compound leverage this mechanism to target other proteins for degradation.

cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (this compound linked to Target Ligand) POI Protein of Interest (POI) PROTAC->POI binds CRBN CRL4-CRBN E3 Ubiquitin Ligase PROTAC->CRBN recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome targets for Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI cluster_0 AlphaScreen®/AlphaLISA® Workflow A Prepare Reagents: - His-CRBN/DDB1 - Biotinylated Tracer - Test Compound Dilutions B Add Reagents to 384-well Plate A->B C Incubate (30-60 min) B->C D Add Donor and Acceptor Beads C->D E Incubate in Dark (60-120 min) D->E F Read Plate E->F G Data Analysis (IC50) F->G cluster_0 TR-FRET Workflow A Prepare Reagents: - Tagged POI - Tagged CRBN - PROTAC Dilutions B Incubate to Form Ternary Complex A->B C Add Labeled Antibodies B->C D Incubate for Antibody Binding C->D E Read Plate (TR-FRET) D->E F Data Analysis E->F cluster_0 CETSA® Workflow A Cell Treatment with Test Compound B Harvest and Aliquot Cells A->B C Heat Shock at Temperature Gradient B->C D Cell Lysis and Centrifugation C->D E Collect Supernatant D->E F Quantify Soluble Target Protein E->F G Generate Melting Curve F->G

References

The Critical Role of the Linker in Lenalidomide-Based PROTACs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Lenalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a frequently utilized component in PROTAC design. The linker connecting lenalidomide to the target protein ligand is a critical determinant of the resulting PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative analysis of the performance of different linker types in lenalidomide-based PROTACs, with a focus on the commonly employed 5'-piperazine moiety versus other prevalent linker classes such as polyethylene glycol (PEG) and alkyl chains.

The Influence of Linker Composition on PROTAC Performance

The linker in a PROTAC is not merely a spacer but an active component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. The composition and rigidity of the linker can significantly impact the degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties of the PROTAC.

Lenalidomide 5'-piperazine linkers are frequently incorporated to introduce a degree of rigidity to the linker. This semi-rigid structure can reduce the entropic penalty associated with the formation of the ternary complex, potentially leading to improved degradation potency. The piperazine moiety can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are valued for their ability to enhance the solubility and in some cases, the cell permeability of PROTACs. The length of the PEG linker is a critical parameter that requires careful optimization, as both excessively short and long linkers can be detrimental to ternary complex formation and, consequently, degradation efficacy.

Alkyl chain linkers represent a more flexible option. While synthetically straightforward, the high degree of conformational freedom can sometimes be a disadvantage, leading to a less stable ternary complex. However, for certain target proteins, this flexibility may be necessary to achieve the optimal geometry for ubiquitination.

Quantitative Performance Comparison

The following tables summarize the performance of lenalidomide-based PROTACs with different linker types for the degradation of two clinically relevant targets: Bromodomain-containing protein 4 (BRD4) and Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL). It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions. However, the data provides valuable insights into the structure-activity relationships of different linker types.

Table 1: Performance of Lenalidomide-Based PROTACs Targeting BRD4

PROTAC IDLinker Type/CompositionDC50 (nM)Dmax (%)Cell LineReference
Compound 21 Dihydroquinazolinone-linker-lenalidomideIC50 = 41.8 (BRD4 BD1 binding)>90 (at 1 µM)THP-1[1][2]
PROTAC 4 Not fully specified lenalidomide-basedpM range>90Not specified[3]
CRBN PROTACs PEG linker (1-2 units)>5000Reduced degradationH661[4]
CRBN PROTACs PEG linker (0, 4-5 units)<500>90H661[4]

Table 2: Performance of Lenalidomide-Based PROTACs Targeting BCR-ABL

PROTAC IDLinker Type/CompositionDC50 (nM)Dmax (%)Cell LineReference
SIAIS100 Asciminib-linker-lenalidomide2.791.2K562[5]
Arg-PEG1-Dasa Arginine-PEG1-DasatinibNot specifiedEffective degradationK562[6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for assessing PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein (e.g., BRD4, BCR-ABL) PROTAC->Target Binds to CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor PROTAC->CRBN Recruits Target->CRBN Ternary Complex Formation Proteasome 26S Proteasome Target->Proteasome Targeted for Degradation CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4 Part of Ub Ubiquitin CUL4->Ub Activates E2/E3 cascade Ub->Target Polyubiquitination Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades into

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Cell Culture treat Treat cells with varying concentrations of PROTAC start->treat incubate Incubate for a defined period (e.g., 2, 4, 8, 16, 24 hours) treat->incubate lyse Cell Lysis and Protein Extraction incubate->lyse quantify Protein Quantification (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page western Western Blotting sds_page->western primary_ab Incubate with Primary Antibody (Target Protein & Loading Control) western->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Chemiluminescence Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze dc50_dmax Calculate DC50 and Dmax analyze->dc50_dmax end End: Performance Data dc50_dmax->end

Caption: Experimental workflow for determining PROTAC efficacy.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PROTAC performance.

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a lenalidomide-based PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., THP-1 for BRD4, K562 for BCR-ABL)

  • PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight.

    • Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well and scraping the cells.

    • Incubate the lysates on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for immunoprecipitation of the target protein

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • Other reagents for Western blotting as described above

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC compound at a concentration that induces significant degradation.

    • In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the incubation period.

  • Immunoprecipitation:

    • Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.

    • Incubate the cell lysates with an antibody against the target protein to form an immune complex.

    • Capture the immune complex using Protein A/G magnetic beads.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blotting for Ubiquitination:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein.

    • A smear of high molecular weight bands in the PROTAC and MG132 co-treated sample indicates ubiquitination of the target protein.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective lenalidomide-based PROTACs. While the this compound linker offers the advantage of imparting rigidity and potentially improving ternary complex stability, the optimal linker is highly dependent on the specific target protein. PEG and alkyl chain linkers also play important roles in modulating the physicochemical properties and degradation efficacy of PROTACs. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of next-generation protein degraders. Systematic evaluation of a variety of linker types and lengths remains a crucial empirical step in the development of potent and selective PROTAC therapeutics.

References

Independent Validation of Lenalidomide 5'-piperazine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established activity of Lenalidomide with its functionalized derivative, Lenalidomide 5'-piperazine. While direct, independent validation data for the standalone activity of this compound is not extensively available in peer-reviewed literature, this document summarizes the well-documented performance of Lenalidomide as a benchmark and contextualizes the role of the 5'-piperazine derivative as a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to Lenalidomide and its 5'-piperazine Derivative

Lenalidomide is an immunomodulatory drug with potent anti-neoplastic and anti-inflammatory properties.[1][2] Its primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This binding event modulates the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] The degradation of these factors is a key driver of Lenalidomide's therapeutic effects in hematological malignancies like multiple myeloma.[4][6]

This compound is a derivative of Lenalidomide that has been functionalized with a piperazine group. This modification serves a crucial purpose in the field of targeted protein degradation, specifically in the construction of PROTACs. PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ligase to induce the target's degradation. In this context, this compound acts as the E3 ligase-binding moiety, or "warhead," which can be readily linked to a ligand for a specific protein of interest.

Comparative Analysis of Biological Activity

This section compares the known biological activities of Lenalidomide with the intended function of this compound.

Table 1: Comparison of CRBN Binding Affinity
CompoundBinding Affinity (IC50) to CRBNAssay Method
Lenalidomide ~2.3 µM[8]Competitive Binding Assay (Thalidomide-bead pulldown)
This compound Data not available in searched literature.-
Table 2: Comparison of Anti-proliferative Activity

The anti-proliferative activity of Lenalidomide has been demonstrated in various cancer cell lines. Data for this compound's independent anti-proliferative effects is not available, as it is primarily utilized as a component of larger PROTAC molecules.

CompoundCell LineAnti-proliferative Activity (IC50)
Lenalidomide MM.1S (Multiple Myeloma)50 nM[2]
This compound Data not available in searched literature.
Table 3: Comparison of Neosubstrate Degradation

The hallmark of Lenalidomide's mechanism is the degradation of IKZF1 and IKZF3. This compound, as part of a PROTAC, is designed to induce the degradation of a new target protein, while still relying on its inherent ability to recruit CRBN.

CompoundPrimary NeosubstratesEffect
Lenalidomide IKZF1, IKZF3[5][6]Induces degradation
This compound (As part of a PROTAC) Target protein of interestRecruits CRBN to induce degradation of the linked target

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of Lenalidomide's activity are provided below. These protocols can serve as a basis for the evaluation of novel Lenalidomide derivatives.

CRBN Binding Assay (Competitive Pulldown)

This assay determines the binding affinity of a compound to CRBN by measuring its ability to compete with a known CRBN-binding ligand immobilized on beads.

Materials:

  • Thalidomide-analog-coupled beads (Thal-beads)

  • Cell lysate from a cell line expressing CRBN (e.g., U266B1 myeloma cells)

  • Test compound (Lenalidomide)

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE and Western blotting reagents

  • Anti-CRBN antibody

Procedure:

  • Prepare cell lysates from U266B1 cells.

  • Pre-incubate the cell lysates with varying concentrations of the test compound (Lenalidomide) for 1-2 hours at 4°C.

  • Add Thal-beads to the lysates and incubate for an additional 2-4 hours at 4°C with gentle rotation to allow for CRBN binding.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-CRBN antibody to detect the amount of CRBN pulled down.

  • Quantify the band intensities and calculate the IC50 value, which represents the concentration of the test compound required to inhibit 50% of CRBN binding to the beads.[8]

Cell Proliferation Assay (e.g., CCK-8)

This assay measures the number of viable cells in a culture after treatment with a test compound.

Materials:

  • Cancer cell line (e.g., EC9706 esophageal carcinoma cells)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compound (Lenalidomide or its derivatives)

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

IKZF1/IKZF3 Degradation Assay (Western Blotting)

This assay is used to determine if a compound induces the degradation of the target proteins IKZF1 and IKZF3.

Materials:

  • Multiple myeloma cell line (e.g., MM1.S)

  • Test compound (Lenalidomide)

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)

  • Secondary antibodies

Procedure:

  • Treat MM1.S cells with the test compound at various concentrations and for different time points.

  • Harvest the cells and prepare whole-cell lysates.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against IKZF1, IKZF3, and the loading control.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Compare the levels of IKZF1 and IKZF3 in the treated samples to the untreated control to assess degradation.[6]

Visualizing the Molecular Pathways and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of Lenalidomide and the logical workflow for evaluating its derivatives.

Lenalidomide_Pathway Lenalidomide Lenalidomide CRBN CRBN (E3 Ligase Component) Lenalidomide->CRBN binds to CRL4 CRL4 Complex CRBN->CRL4 is part of Ub Ubiquitin CRL4->Ub recruits IKZF1_3 IKZF1 / IKZF3 (Neosubstrates) Proteasome Proteasome IKZF1_3->Proteasome targeted to Ub->IKZF1_3 ubiquitinates Degradation Degradation Proteasome->Degradation leads to Downstream Modulation of Gene Expression Degradation->Downstream Effects Anti-proliferative & Immunomodulatory Effects Downstream->Effects

Caption: Lenalidomide's mechanism of action.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_validation Biological Validation cluster_comparison Comparative Analysis Synthesis Synthesize Lenalidomide 5'-piperazine Derivative Binding CRBN Binding Assay (e.g., Competitive Pulldown) Synthesis->Binding Proliferation Anti-proliferative Assay (e.g., CCK-8) Synthesis->Proliferation Degradation Neosubstrate Degradation Assay (Western Blot) Synthesis->Degradation Compare Compare Activity to Parent Lenalidomide Binding->Compare Proliferation->Compare Degradation->Compare

Caption: Workflow for validating novel Lenalidomide derivatives.

References

Safety Operating Guide

Safe Disposal of Lenalidomide 5'-piperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Lenalidomide 5'-piperazine, a cytotoxic compound requiring specialized handling to mitigate risks to personnel and the environment. The following procedures are based on established guidelines for the disposal of cytotoxic and hazardous pharmaceutical waste.[1][2][3][4] Researchers, scientists, and drug development professionals should adhere to these protocols in conjunction with their institution's specific safety and environmental regulations.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure through inhalation, skin contact, or ingestion.[5][6][7]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or other impervious gloves; consider double gloving.[8]
Eye Protection Safety GogglesChemical splash goggles.
Respiratory Protection RespiratorA NIOSH-approved respirator is recommended if there is a risk of dust or aerosol generation.[5]
Body Protection Lab CoatA disposable, solid-front gown is recommended.[1]
Foot Protection Closed-toe shoesRequired in all laboratory settings.

Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to control airborne particles.[1][9] An eyewash station and safety shower must be readily accessible.[5][6]

Step-by-Step Disposal Procedures

The primary method for the disposal of cytotoxic waste, including this compound, is high-temperature incineration.[2][3] Do not dispose of this compound down the drain or in regular trash.[8][10]

2.1. Segregation of Waste

Proper waste segregation is critical to ensure safe handling and disposal.[2][4] All materials that have come into contact with this compound are considered cytotoxic waste.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, vials, and any other disposable materials used during handling.[1]

  • Sharps Waste: Needles, syringes, and other sharp instruments contaminated with the compound must be segregated into designated sharps containers.[4]

  • Liquid Waste: Unused solutions or rinse water containing this compound.

2.2. Packaging and Labeling

Proper packaging and labeling are essential for the safe transport and disposal of cytotoxic waste.[3][4]

  • Containers: Use designated, leak-proof, and puncture-resistant containers. For non-sharps solid waste, yellow containers with purple lids are standard for cytotoxic waste.[3][4] Contaminated sharps should be placed in a purple-lidded sharps container.[3]

  • Labeling: All waste containers must be clearly labeled with the universal symbol for cytotoxic hazards and the words "Cytotoxic Waste" or "Chemotherapy Waste".[11]

2.3. Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in Table 1.

  • Contain the Spill: For powdered spills, gently cover the area with a damp cloth or absorbent material to prevent dust from becoming airborne.[7][8] For liquid spills, use absorbent pads to contain the liquid.

  • Clean the Area: Carefully collect all contaminated materials and place them in the designated cytotoxic waste container. Decontaminate the spill area twice with an appropriate cleaning agent.[8]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Segregation & Packaging cluster_3 Final Disposal A Don Appropriate PPE B Handle Compound in a Controlled Environment A->B C Solid Waste (Gloves, Gowns, Vials) B->C D Sharps Waste (Needles, Syringes) B->D E Liquid Waste (Unused Solutions) B->E F Place Solid Waste in Yellow/Purple Lidded Container C->F G Place Sharps in Purple Lidded Sharps Container D->G H Contain Liquid Waste in Sealed, Labeled Container E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Arrange for Pickup by a Certified Hazardous Waste Transporter I->J K High-Temperature Incineration at a Permitted Facility J->K

Caption: Disposal Workflow for this compound.

Regulatory Compliance

Disposal of cytotoxic waste is strictly regulated.[2][4] All procedures must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[2] It is the responsibility of the waste generator to ensure complete and accurate classification and documentation of hazardous waste.[6] A hazardous waste consignment note must accompany the waste to its final disposal location.[3]

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the relevant regulatory requirements for your location.

References

Essential Safety and Logistical Information for Handling Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on safety protocols for Lenalidomide. It is crucial to verify if "Lenalidomide 5'-piperazine" is chemically identical to Lenalidomide. If it is a different substance, researchers must consult the specific Safety Data Sheet (SDS) for that compound. Lenalidomide is a thalidomide analogue with teratogenic properties and is considered a hazardous drug.[1] Strict adherence to safety protocols is mandatory to prevent exposure.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lenalidomide. It includes detailed personal protective equipment (PPE) requirements, operational procedures for handling, and a comprehensive disposal plan.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure to hazardous chemicals like Lenalidomide. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile gloves) are required.[2][3] Double gloving is recommended, especially when handling concentrated solutions.[1] Gloves must be inspected before use and changed immediately if contaminated.[4][5]
Eye Protection Safety glasses with side shields are the minimum requirement.[6][7] Tightly fitting safety goggles or a full-face shield should be used when there is a risk of splashing.[3][4]
Protective Clothing A lab coat is mandatory.[2] Impervious clothing or a disposable gown should be worn to prevent skin contact.[7]
Respiratory Protection A NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) should be used when handling the powder form of the compound, especially if there is a risk of dust generation or when engineering controls are not sufficient to maintain airborne levels below exposure limits.[2][8]
Engineering Controls

Engineering controls are designed to remove the hazard at the source and are a critical component of safe handling.

Control TypeSpecification
Ventilation All handling of Lenalidomide powder should be performed in a laboratory fume hood, a ventilated enclosure, or an isolator to minimize inhalation exposure.[4][8][9] Local exhaust ventilation should be used to control airborne levels.[2]
Safety Stations Facilities must be equipped with an eyewash station and a safety shower, both of which should be easily accessible.[2][7]

Procedural Guidance for Handling Lenalidomide

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure during the handling of Lenalidomide.

Preparation and Handling Protocol
  • Designated Area: All work with Lenalidomide must be conducted in a designated area, clearly marked with warning signs indicating the presence of a hazardous drug.

  • Pre-Handling Check: Before starting any procedure, ensure that all necessary PPE is available and in good condition. Verify that the fume hood or other ventilation systems are functioning correctly.

  • Donning PPE: Put on all required PPE in the correct order: first the lab coat or gown, then the respirator (if needed), followed by eye protection, and finally, the gloves (double-gloved).

  • Handling the Compound:

    • If working with the solid form, handle it carefully to avoid generating dust.[6]

    • When weighing the powder, do so in a fume hood or a ventilated balance enclosure.

    • For solutions, work within a fume hood and be mindful of potential splashes.

  • Post-Handling: After completing the work, carefully remove and dispose of the outer gloves in a designated hazardous waste container. Decontaminate the work surface. Wash hands thoroughly with soap and water after removing all PPE.[2][5]

Accidental Exposure Protocol
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[2] Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[2]

Disposal Plan for Lenalidomide and Contaminated Waste

Proper disposal of Lenalidomide and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol
  • Waste Containers: Use clearly labeled, leak-proof containers for all Lenalidomide waste.[1]

  • Types of Waste:

    • Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), disposable labware, and any material used to clean up spills. This waste should be collected in a designated hazardous waste container.

    • Liquid Waste: Unused solutions of Lenalidomide should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour Lenalidomide waste down the drain.[1]

    • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Spill Cleanup:

    • In case of a spill, evacuate the area and ensure proper ventilation.[6]

    • Wear appropriate PPE, including a respirator.

    • Cover the spill with an absorbent material to prevent the spread of dust or liquid.[1]

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[6]

    • Decontaminate the spill area thoroughly.

  • Final Disposal: All Lenalidomide waste is considered hazardous and must be disposed of through a licensed chemical waste disposal service in accordance with federal, state, and local regulations.[1]

Workflow for Handling and Disposal of Lenalidomide

G Workflow for Safe Handling and Disposal of Lenalidomide cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Designate Work Area check_ppe 2. Verify PPE Availability prep_area->check_ppe check_eng 3. Check Engineering Controls check_ppe->check_eng don_ppe 4. Don Appropriate PPE check_eng->don_ppe handle_solid 5a. Handle Solid Form in Hood don_ppe->handle_solid handle_liquid 5b. Handle Liquid Form in Hood don_ppe->handle_liquid doff_ppe 6. Doff and Dispose of PPE handle_solid->doff_ppe handle_liquid->doff_ppe decon 7. Decontaminate Work Area doff_ppe->decon wash 8. Wash Hands Thoroughly decon->wash segregate 9. Segregate Waste wash->segregate dispose 10. Dispose via Licensed Service segregate->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.